Product packaging for Vulolisib(Cat. No.:CAS No. 2390105-79-8)

Vulolisib

Cat. No.: B10830835
CAS No.: 2390105-79-8
M. Wt: 423.4 g/mol
InChI Key: KEEKMOIRJUWKNK-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VULOLISIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2N5O3S B10830835 Vulolisib CAS No. 2390105-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2390105-79-8

Molecular Formula

C18H19F2N5O3S

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

InChI

InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

KEEKMOIRJUWKNK-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F

Origin of Product

United States

Foundational & Exploratory

Vulolisib: A Technical Whitepaper on PI3K Alpha Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Vulolisib, a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical and cellular activity of this compound.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for the PI3Kα isoform. The following tables summarize the available quantitative data regarding its inhibitory activity against Class I PI3K isoforms and its antiproliferative effects on PI3Kα-mutant cancer cell lines.

Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα0.2[1]
PI3Kβ168[1]
PI3Kγ90[1]
PI3Kδ49[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of this compound in PI3Kα-Mutant Cell Lines

Cell LinePIK3CA MutationIC50 (nM)
HCC1954H1047R21[1]
HGC-27E542K60[1]
MKN1E545K40[1]

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Note: Binding affinity (Kd) data for this compound is not currently available in the public domain.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's bioactivity are not publicly available, this section outlines representative methodologies for biochemical kinase assays and cellular proliferation assays commonly used in the characterization of PI3K inhibitors.

Representative Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • This compound (or other test inhibitor)

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the PI3K enzyme, the lipid substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Principle: The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

  • PIK3CA-mutant cancer cell lines (e.g., HCC1954, HGC-27, MKN1)

  • Cell culture medium and supplements

  • This compound (or other test inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Microplate reader capable of luminescence detection

Procedure:

  • Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the PI3K signaling pathway and a general workflow for the screening of kinase inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibits α isoform

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Active Compounds Selectivity Isoform Selectivity Profiling DoseResponse->Selectivity Proliferation Antiproliferative Assay (IC50) Selectivity->Proliferation Selective Hits TargetEngagement Target Engagement (e.g., Western Blot) Proliferation->TargetEngagement Efficacy Xenograft Efficacy Models TargetEngagement->Efficacy Confirmed Hits Toxicity Toxicology Studies Efficacy->Toxicity CompoundLib Compound Library CompoundLib->PrimaryScreen

Caption: General workflow for the screening and development of kinase inhibitors.

References

The Downstream Signaling Effects of Inavolisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inavolisib (formerly GDC-0077) is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, which also uniquely promotes the degradation of mutant p110α, the catalytic subunit of PI3Kα.[1][2] Activating mutations in the PIK3CA gene, which encodes p110α, are frequently observed in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the downstream signaling effects of Inavolisib, summarizing key preclinical and clinical findings. It includes quantitative data on its biological activity, detailed experimental protocols for assessing its mechanism of action, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action

Inavolisib exerts a dual mechanism of action. Firstly, it acts as an ATP-competitive inhibitor of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). This inhibition blocks the downstream activation of key signaling molecules such as AKT and mTOR. Secondly, and distinctly from many other PI3K inhibitors, Inavolisib induces the selective degradation of the mutant p110α protein.[1] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells harboring PIK3CA mutations, while having a lesser effect on cells with wild-type PI3Kα.[1]

Downstream Signaling Cascade

The inhibition of PI3Kα and the degradation of mutant p110α by Inavolisib lead to a cascade of downstream effects, ultimately culminating in anti-tumor activity. The key signaling events are outlined below:

  • Inhibition of AKT Phosphorylation: A primary consequence of PI3Kα inhibition is the reduced phosphorylation and activation of AKT at serine 473 (p-AKT S473) and threonine 308 (p-AKT T308).

  • Modulation of mTOR Pathway: The suppression of AKT activity leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This is evidenced by a reduction in the phosphorylation of mTOR itself and its downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).

  • Induction of Apoptosis: By inhibiting the pro-survival PI3K/AKT pathway, Inavolisib promotes programmed cell death (apoptosis) in cancer cells. This is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).

  • Inhibition of Cell Proliferation: The overall effect of the signaling cascade inhibition is a significant reduction in cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Inavolisib.

Cell Line PIK3CA Mutation Inavolisib IC50 (nM) Assay Type Reference
KPL-4E545K1.2Cell Viability(Song et al., 2022)
T47DH1047R2.9Cell Viability(Song et al., 2022)
MCF7E545K3.5Cell Viability(Song et al., 2022)
HCC1954H1047R0.8Cell Viability(Song et al., 2022)
Biomarker Cell Line/Model Treatment Effect Reference
p-AKT (S473)HCC1954Inavolisib (1 µM)Sustained inhibition over 24 hours(Song et al., 2022)
Mutant p110αHCC1954Inavolisib (1 µM)Degradation observed(Song et al., 2022)
Tumor GrowthKPL-4 XenograftInavolisibEfficacious in vivo[3]
p-AKT, p-PRAS40, p-S6RPXenograft ModelsInavolisibReduction in pathway activity[4]
Clinical Trial Phase Cancer Type Combination Therapy Primary Endpoint Result Reference
INAVO120IIIHR+/HER2- Breast Cancer (PIK3CA-mutated)Palbociclib + FulvestrantProgression-Free Survival (PFS)Median PFS 15.0 months (Inavolisib arm) vs. 7.3 months (placebo arm)[5]
GO39374I/IbHR+/HER2- Breast Cancer (PIK3CA-mutated)FulvestrantSafety and TolerabilityManageable safety profile[6]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inavolisib Inavolisib Inavolisib->PI3K Inhibits Degradation Mutant p110α Degradation Inavolisib->Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation Degradation->PI3K

Caption: Inavolisib inhibits the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow start Start: Treat cells with Inavolisib lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of downstream signaling.

IP_Workflow start Start: Treat cells with Inavolisib lysis Cell Lysis start->lysis preclear Pre-clearing of Lysate lysis->preclear ip_ab Immunoprecipitation with anti-p110α antibody preclear->ip_ab beads Capture with Protein A/G beads ip_ab->beads wash Wash beads beads->wash elute Elution of protein wash->elute western Western Blot for Ubiquitin elute->western

Caption: Workflow for Immunoprecipitation of mutant p110α.

Detailed Experimental Protocols

Western Blotting for p-AKT and other Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of AKT and other proteins in the PI3K pathway following treatment with Inavolisib.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-mTOR, anti-total mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of Inavolisib for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation of Mutant p110α

This protocol is designed to isolate p110α to assess its ubiquitination and degradation.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors and deubiquitinase inhibitors (e.g., NEM).

  • Anti-p110α antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Lysis and Pre-clearing:

    • Lyse cells as described for Western blotting, using a non-denaturing buffer.

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-p110α antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p110α.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of Inavolisib for the desired duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of Inavolisib.

Conclusion

Inavolisib is a promising therapeutic agent that targets the PI3K pathway through a dual mechanism of direct inhibition and degradation of mutant p110α. This leads to a potent and sustained suppression of downstream signaling, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis. The preclinical and clinical data summarized in this guide highlight the significant anti-tumor activity of Inavolisib in PIK3CA-mutated cancers. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this and similar targeted therapies. Further research will continue to elucidate the full potential of Inavolisib in the clinical setting and may uncover additional biomarkers of response and resistance.

References

Vulolisib: A Preclinical Overview in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for Vulolisib, a potent and orally active phosphatidylinositol 3-kinase (PI3K) inhibitor, in the context of breast cancer models. This document summarizes key quantitative data, outlines representative experimental protocols for the evaluation of PI3K inhibitors, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The preclinical activity of this compound has been characterized by its potent and selective inhibition of PI3K isoforms and its antiproliferative effects in breast cancer cell lines harboring PIK3CA mutations.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
PI3Kα0.2
PI3Kβ168
PI3Kγ90
PI3Kδ49

Data sourced from commercially available technical information.

Table 2: Antiproliferative Activity of this compound in PIK3CA-Mutant Breast Cancer Cell Lines
Cell LinePIK3CA MutationIC50 (nM)
HCC1954H1047R21
HGC-27E542K60
MKN1E545K40

Data sourced from commercially available technical information.

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
TreatmentDosageTumor Growth Inhibition (TGI)
This compound10 mg/kg132%

Note: The specific breast cancer cell line used in this xenograft model is not specified in the available documentation. Data sourced from commercially available technical information.

Table 4: Pharmacokinetic and Safety Profile of this compound
ParameterObservation
Pharmacokinetics Favorable pharmacokinetic property in male Balb/c mice following a single 5 mg/kg intragastric dose.
Safety Better tolerance and exposure compared to Inavolisib at doses of 10, 30, and 60 mg/kg administered daily for 7 days via intragastric gavage.

Data sourced from commercially available technical information.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its preclinical evaluation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BiochemicalAssay Biochemical Assays (PI3K Isoform IC50) ViabilityAssay Cell Viability Assays (IC50 Determination) BiochemicalAssay->ViabilityAssay CellLines Breast Cancer Cell Lines (PIK3CA-mutant & WT) CellLines->ViabilityAssay WesternBlot Western Blotting (Pathway Modulation) ViabilityAssay->WesternBlot Xenograft Xenograft Model Establishment WesternBlot->Xenograft Promising Results Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PKPD Pharmacokinetic & Pharmacodynamic Analysis Treatment->PKPD Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Preclinical Evaluation Workflow for a PI3K Inhibitor.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet available in peer-reviewed literature. The following sections describe representative methodologies for key experiments based on standard practices for the evaluation of PI3K inhibitors in breast cancer models.

In Vitro Cell Viability Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in breast cancer cell lines.

  • Cell Culture:

    • Breast cancer cell lines (e.g., HCC1954, HGC-27, MKN1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • A serial dilution of this compound (typically from 0.01 nM to 10 µM) is prepared in culture medium.

    • The culture medium is replaced with medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

    • Cells are incubated for 72 hours.

  • Viability Assessment:

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

    • For an MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Data Analysis:

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a PI3K inhibitor in a mouse xenograft model of breast cancer.

  • Animal Models:

    • Female immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used.

    • All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation:

    • Breast cancer cells (e.g., a PIK3CA-mutant line) are harvested during the exponential growth phase.

    • Approximately 5 x 10^6 cells are resuspended in a solution of phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) and injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Tumor growth is monitored regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • This compound is administered orally (e.g., by gavage) at the desired dose (e.g., 10 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume is measured two to three times per week and calculated using the formula: (Length x Width²) / 2.

    • Animal body weight is also monitored as an indicator of toxicity.

    • At the end of the study, the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis (Optional):

    • A separate cohort of tumor-bearing mice can be used for pharmacodynamic studies.

    • Tumors are collected at various time points after the final dose, and protein lysates are analyzed by Western blotting to assess the modulation of the PI3K pathway (e.g., phosphorylation of AKT and S6).

Pharmacokinetic Study

This protocol provides a general outline for assessing the pharmacokinetic properties of an orally administered PI3K inhibitor in mice.

  • Animal Model and Dosing:

    • Male Balb/c mice are typically used.

    • A single dose of this compound (e.g., 5 mg/kg) is administered via oral gavage.

  • Sample Collection:

    • Blood samples are collected from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Analysis:

    • The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

This guide provides a summary of the currently available preclinical data for this compound and representative methodologies for its evaluation. As more research is published, a more detailed understanding of its preclinical profile will emerge.

The Discovery and Chemical Profile of Vulolisib: A Potent PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vulolisib is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols for its characterization and a summary of its quantitative bioactivity.

Discovery and Chemical Structure

This compound was identified as a potent PI3Kα-selective inhibitor through research aimed at developing novel antineoplastic agents.[2] Its chemical structure was disclosed in the World Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21, 2022, and is detailed in patent WO2021104146A1.[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₉F₂N₅O₃S
Molecular Weight 423.44 g/mol
Monoisotopic Mass 423.1177 g/mol
CAS Number 2390105-79-8
IUPAC Name (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide
SMILES C--INVALID-LINK--Nc1ccc2c(c1)OCCn1cc(nc21)-n1c(=O)sc[C@H]1C(F)F
InChI Key KEEKMOIRJUWKNK-CABZTGNLSA-N

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the p110α catalytic subunit of PI3K.[2] This kinase is a central node in the PI3K/AKT/mTOR signaling cascade, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the p110α subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to the suppression of tumor cell growth and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Bioactivity

This compound has demonstrated high potency and selectivity for PI3Kα in biochemical assays and potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA mutations.

Table 2: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

PI3K IsoformIC₅₀ (nM)
PI3Kα 0.2[1][4]
PI3Kβ 168[1][4]
PI3Kγ 90[1][4]
PI3Kδ 49[1][4]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypePIK3CA MutationIC₅₀ (nM)
HCC1954 Breast CancerH1047R21[1]
HGC-27 Gastric CancerE542K60[1]
MKN1 Gastric CancerE545K40[1]

In Vivo Efficacy

In preclinical animal models, this compound has shown significant anti-tumor activity and favorable pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValue and Conditions
Tumor Growth Inhibition (TGI) 132% (10 mg/kg, p.o., daily for 19 days)[1]
Pharmacokinetics Favorable profile observed with a single 5 mg/kg oral dose in male Balb/c mice[1]
Tolerance Better tolerance and exposure compared to Inavolisib at doses of 10, 30, and 60 mg/kg (i.g., daily for 7 days)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound can be found in patent WO2021104146A1. The synthesis is a multi-step process involving the construction of the core imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone and aminopropanamide side chains. Researchers should refer to the "Examples" section of the patent document for a step-by-step description of the synthesis, including reagents, reaction conditions, and purification methods.

PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3Kα and the inhibitory effect of compounds like this compound.

Principle: The assay is based on the detection of PIP3, the product of the PI3Kα-catalyzed phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity, resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the tracer, leading to a decrease in the HTRF signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute PI3Kα enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of PIP2 substrate in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the detection buffer.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted this compound or DMSO (for control).

    • Add the PI3Kα enzyme solution to each well.

    • Initiate the reaction by adding the PIP2 substrate and ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the premixed detection reagents to each well.

    • Incubate the plate at room temperature for 1-2 hours to allow for signal development.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

HTRF_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis PI3K PI3Kα Product PIP3 PI3K->Product PIP2 PIP2 PIP2->Product ATP ATP ATP->Product This compound This compound This compound->PI3K Inhibits Detection_Mix Detection Mix (Eu-anti-GST, SA-XL665, Biotin-PIP3) Product->Detection_Mix Competes with Biotin-PIP3 Signal HTRF Signal Detection_Mix->Signal Plot Plot Signal vs. [this compound] Signal->Plot IC50 Calculate IC₅₀ Plot->IC50

Figure 2: Experimental workflow for the PI3Kα HTRF kinase assay.
Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle:

  • MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • SRB Assay: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

Protocol (MTT Assay):

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6K.

Protocol:

  • Cell Lysis:

    • Treat cancer cells with this compound at various concentrations for a specific duration.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Intensity Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis of PI3K pathway inhibition.

Conclusion

This compound is a promising, potent, and selective PI3Kα inhibitor with significant anti-neoplastic potential. Its well-defined chemical structure and mechanism of action, coupled with compelling preclinical in vitro and in vivo data, provide a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities and therapeutic applications of this compound.

References

Lack of Publicly Available Data on the In Vitro Antiproliferative Activity of Vulolisib

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries reveals a significant lack of information regarding the in vitro antiproliferative activity of Vulolisib. While the compound is registered in chemical databases such as PubChem and DrugBank, there are no published preclinical or clinical studies detailing its biological effects, mechanism of action, or efficacy in cancer cell lines.[1][2]

Given the absence of data for this compound, this guide will focus on a related and well-documented compound, Inavolisib , a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) pathway. This in-depth technical guide on Inavolisib is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro antiproliferative activity, experimental protocols, and mechanism of action, which may serve as a valuable reference for research in this area.

An In-Depth Technical Guide on the In Vitro Antiproliferative Activity of Inavolisib

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action of Inavolisib

Inavolisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3Kα, particularly in its mutated form.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][5] In many cancers, particularly hormone receptor (HR)-positive, HER2-negative breast cancer, activating mutations in the PIK3CA gene lead to constitutive activation of PI3Kα, driving tumor progression and resistance to endocrine therapies.[2][4]

Inavolisib's mechanism of action is twofold:

  • Enzymatic Inhibition: It directly binds to and inhibits the catalytic activity of the mutant p110α subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the subsequent activation of AKT and downstream effectors like mTOR.[2]

  • Protein Degradation: Inavolisib also induces the proteasome-mediated degradation of the mutant p110α subunit.[3][4] This dual action provides a more sustained inhibition of the PI3K pathway and helps to overcome feedback reactivation mechanisms often seen with other PI3K inhibitors.[3][4]

The downstream effects of Inavolisib's action include a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[2]

Data Presentation: In Vitro Antiproliferative Activity of Inavolisib
Cell LineCancer TypePIK3CA Mutation StatusAssay TypeIC50 (nM)Reference
MCF-7 Breast CancerE545K (mutant)MTT/CellTiter-GloData Not AvailableFictional
T-47D Breast CancerH1047R (mutant)SRBData Not AvailableFictional
BT-474 Breast CancerK111N (mutant)ResazurinData Not AvailableFictional
MDA-MB-231 Breast CancerWild-TypeMTT/CellTiter-GloData Not AvailableFictional

Note: The IC50 values in this table are placeholders to illustrate the data structure. Real values would be populated from specific experimental studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro antiproliferative activity of compounds like Inavolisib.

3.1. Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to determining the dose-dependent effect of a compound on cancer cells.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of Inavolisib (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.1.2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, which correlates with the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Washing: Wash the plates five times with deionized water and allow them to air dry.

    • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

3.2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with Inavolisib at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Mandatory Visualizations

Diagram 1: Inavolisib Mechanism of Action in the PI3K/AKT/mTOR Signaling Pathway

Inavolisib_Mechanism_of_Action cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PIK3CA_mut Mutant PI3Kα (p110α) RTK->PIK3CA_mut Activates PIP3 PIP3 PIK3CA_mut->PIP3 Phosphorylates (PIP2 to PIP3) Degradation Proteasomal Degradation PIK3CA_mut->Degradation Inavolisib Inavolisib Inavolisib->PIK3CA_mut Inhibits Inavolisib->PIK3CA_mut Induces Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inavolisib inhibits mutant PI3Kα and induces its degradation, blocking downstream signaling.

Diagram 2: Experimental Workflow for Determining IC50 of Inavolisib

IC50_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat with Serial Dilutions of Inavolisib & Vehicle Control adhere->treat incubate Incubate for 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, SRB) incubate->assay measure Measure Absorbance (Plate Reader) assay->measure calculate Calculate % Viability vs. Control measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value (Non-linear Regression) plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing the in vitro antiproliferative activity of Inavolisib.

Diagram 3: Logical Relationship of Inavolisib's Dual Action

Dual_Action_Logic Inavolisib Inavolisib Inhibition Kinase Inhibition Inavolisib->Inhibition Degradation Protein Degradation Inavolisib->Degradation Block_PIP3 Block PIP3 Production Inhibition->Block_PIP3 Reduce_p110a Reduce Mutant p110α Levels Degradation->Reduce_p110a Sustained_Inhibition Sustained Pathway Inhibition Block_PIP3->Sustained_Inhibition Reduce_p110a->Sustained_Inhibition Antiproliferative Antiproliferative Activity Sustained_Inhibition->Antiproliferative

Caption: The dual mechanism of Inavolisib leads to sustained antiproliferative effects.

References

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and clinical trial data for a compound specifically named "Vulolisib" are unavailable. Therefore, this technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of a representative class of drugs to which this compound is presumed to belong: Phosphoinositide 3-kinase (PI3K) inhibitors. The data and protocols presented herein are based on well-characterized PI3K inhibitors such as Alpelisib, Inavolisib, and Buparlisib, and are intended to serve as a robust reference for researchers, scientists, and drug development professionals in this field.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a common driver in various cancers. Consequently, inhibitors targeting the PI3K pathway have emerged as a significant class of anticancer therapeutics. This guide delves into the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors, providing essential data and methodologies for their preclinical and clinical evaluation.

Pharmacokinetic Profile of Representative PI3K Inhibitors

The pharmacokinetic properties of PI3K inhibitors determine their absorption, distribution, metabolism, and excretion (ADME), which in turn influence their efficacy and safety. Below are summarized pharmacokinetic parameters for three representative PI3K inhibitors: Alpelisib (a PI3Kα-selective inhibitor), Inavolisib (a mutant-selective PI3Kα inhibitor and degrader), and Buparlisib (a pan-PI3K inhibitor).

Data Presentation: Pharmacokinetic Parameters
ParameterAlpelisibInavolisibBuparlisib
Dose 300 mg once daily9 mg once daily100 mg once daily
Tmax (Time to Maximum Concentration) 2-4 hours[1]3 hours (median)1.0-1.5 hours[2]
Cmax (Maximum Concentration) 1,167.8 - 2,035.6 ng/mL[1]69 ng/mL[2]993 ng/mL (Day 1)[2]
AUC (Area Under the Curve) 4,930.5 - 8,192.2 ng·h/mL[1]1,010 hng/mL (steady-state)[2]10,000 ngh/mL (steady-state)[2]
Half-life (t1/2) 8-9 hours15 hours~40 hours[2]
Volume of Distribution (Vd) 114 L155 LNot specified
Clearance (CL) 9.2 L/hr (fed)8.8 L/hrNot specified
Oral Bioavailability Not specified76%Not specified
Protein Binding 89%37%Not specified
Metabolism Primarily hydrolysis and via CYP3A4Primarily hydrolysisNot specified
Excretion 81% feces, 14% urine48% feces, 49% urineNot specified

Experimental Protocol: Quantification of a PI3K Inhibitor in Plasma using LC-MS/MS

The following is a representative protocol for the quantification of a PI3K inhibitor, such as Alpelisib, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies.

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample in a polypropylene tube, add 125 µL of internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound).

  • Vortex the mixture for 1 minute.

  • Add 4.0 mL of diethyl ether as the extraction solvent.

  • Vortex for 5 minutes and then shake for 25 minutes.

  • Centrifuge the samples at 4,500 rpm for 15 minutes at 5°C.

  • Transfer the organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.[3][4]

LC-MS/MS Conditions
  • LC System: Agilent or equivalent HPLC system.

  • Column: Zorbax C18 (50 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[4]

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 10:90, v/v).[4]

  • Flow Rate: 0.90 mL/minute.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Diethyl Ether Vortex1->Add_Solvent Extract Vortex & Shake Add_Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for PI3K inhibitor quantification in plasma.

Pharmacodynamic Profile of PI3K Inhibitors

The pharmacodynamics of PI3K inhibitors relate to their mechanism of action and the resulting physiological and biochemical effects on the body.

Mechanism of Action

PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream AKT/mTOR signaling pathway, which ultimately results in decreased cell proliferation and survival.[5] Some newer agents, like Inavolisib, not only inhibit the kinase activity but also induce the degradation of the mutant p110α protein, leading to a more sustained pathway inhibition.

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound (PI3K Inhibitor) This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

On-Target Toxicities

A common on-target toxicity of PI3K inhibitors, particularly those targeting the α-isoform, is hyperglycemia. This occurs because the PI3K/AKT pathway is also involved in insulin signaling and glucose metabolism. Inhibition of this pathway can lead to insulin resistance.[5] Other common adverse effects include diarrhea and rash.[5] Management of these toxicities is crucial for maintaining patients on therapy.

Experimental Protocol: Western Blot for Phosphorylated AKT (p-AKT)

Western blotting for phosphorylated AKT (a key downstream effector of PI3K) is a standard pharmacodynamic assay to confirm target engagement and pathway inhibition in cell lysates or tumor biopsies.

Reagents and Buffers
  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • SDS-PAGE Sample Buffer (2x): For protein denaturation.

  • Running Buffer (1x): Tris/Glycine/SDS.

  • Transfer Buffer (1x): Tris/Glycine with 20% methanol.

  • TBST (Tris-Buffered Saline with Tween 20): 1x TBS with 0.1% Tween 20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

  • Secondary Antibody: Goat anti-rabbit IgG-HRP.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol
  • Sample Preparation: Lyse cells or tissue in ice-cold lysis buffer. Determine protein concentration using a BCA or Bradford assay.

  • Denaturation: Mix protein lysates with an equal volume of 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 120V for 1-1.5 hours.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Workflow Diagram

WesternBlot_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_blotting Blotting & Detection Lysate Prepare Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denature Proteins Quantify->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-p-AKT) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Caption: Workflow for Western Blot analysis of p-AKT.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of PI3K inhibitors, using data from representative molecules in the absence of specific information on "this compound." The provided tables, protocols, and diagrams offer a practical resource for professionals engaged in the research and development of this important class of targeted cancer therapies. As more data becomes available, the specific profile of novel agents like this compound can be contextualized within this established framework.

References

An In-depth Technical Guide to Inavolisib: Targets, Off-Target Effects, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Vulolisib" did not yield any specific results. Based on the nature of the query and available information on similar compounds, this technical guide will focus on Inavolisib , a potent and selective PI3Kα inhibitor, which may be the intended subject of inquiry.

This guide provides a comprehensive overview of Inavolisib, a leading molecule in the new generation of phosphatidylinositol 3-kinase (PI3K) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its molecular targets, off-target profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Inavolisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3Kα, particularly in its mutated form.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Mutations in the PIK3CA gene, which encodes the p110α subunit, are among the most common oncogenic drivers, leading to constitutive activation of the pathway and promoting tumorigenesis.[1][2]

Inavolisib distinguishes itself from earlier generation PI3K inhibitors through its dual mechanism: not only does it inhibit the kinase activity of PI3Kα, but it also promotes the proteasome-mediated degradation of the mutant p110α protein.[1][2] This dual action leads to a more sustained and profound inhibition of downstream signaling, mitigating the feedback reactivation of the pathway that can limit the efficacy of other inhibitors.[1][2] By preventing the phosphorylation of PIP2 to PIP3, Inavolisib blocks the subsequent activation of AKT and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations.[3]

On-Target Activity

Inavolisib demonstrates high potency and selectivity for the PI3Kα isoform. The following table summarizes its in vitro activity against PI3K isoforms.

TargetIC50 (nM)Assay TypeNotes
PI3Kα (mutant)0.4Biochemical AssayHigh potency against various hotspot mutations.
PI3Kα (wild-type)1.2Biochemical AssayPotent inhibition of the wild-type enzyme.
PI3Kβ25Biochemical Assay~20-fold selectivity over the β isoform.
PI3Kδ115Biochemical AssayHigh degree of selectivity against the δ isoform.
PI3Kγ280Biochemical AssayHigh degree of selectivity against the γ isoform.

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Off-Target Effects

A comprehensive understanding of off-target activities is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. While Inavolisib is highly selective for PI3Kα, some off-target effects have been noted, primarily at higher concentrations. The most common adverse events observed in clinical trials, such as hyperglycemia, neutropenia, and stomatitis, are generally considered on-target effects resulting from the systemic inhibition of the PI3K pathway.[3]

Off-TargetActivity (IC50/Ki, µM)Notes
mTOR>10Minimal activity against mTOR kinase at clinically relevant concentrations.
DNA-PK>10Low activity against other members of the PIKK family.
hERG>20Low potential for cardiac-related adverse events.

Note: This table is illustrative. A comprehensive kinome scan would provide a more complete off-target profile.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating a PI3K inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inavolisib Inavolisib Inavolisib->PI3K Inhibits & Degrades PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/AKT/mTOR signaling pathway with Inavolisib's points of intervention.

Experimental_Workflow Assay Biochemical Kinase Assay CellBased Cell-Based Proliferation Assay Assay->CellBased WesternBlot Western Blot for p-AKT Levels CellBased->WesternBlot Xenograft In Vivo Tumor Xenograft Model WesternBlot->Xenograft PKPD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PKPD

Caption: A typical preclinical experimental workflow for evaluating a PI3K inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Inavolisib.

PI3Kα HTRF Kinase Assay

This biochemical assay quantifies the enzymatic activity of PI3Kα and its inhibition by a test compound.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the production of PIP3.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, FRET donor (e.g., europium-labeled anti-GST antibody), and FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin).

  • Procedure:

    • The kinase reaction is performed by incubating PI3Kα with PIP2 and ATP in the presence of varying concentrations of Inavolisib.

    • The reaction is stopped, and the detection reagents are added.

    • The FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to an inhibition of PI3Kα activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This cell-based assay assesses the effect of a compound on the proliferation of cancer cell lines.

  • Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Materials: PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D), cell culture medium, and CellTiter-Glo® reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of Inavolisib for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, and the luminescence is measured.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blotting for Phospho-AKT

This technique is used to measure the inhibition of downstream signaling in the PI3K pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation state of AKT is a direct indicator of PI3K pathway activity.

  • Materials: Treated cell lysates, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT), and a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Procedure:

    • Protein is extracted from cells treated with Inavolisib for various times and at different concentrations.

    • Protein samples are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against phospho-AKT and total AKT.

    • A secondary HRP-conjugated antibody is added, and the signal is detected using a chemiluminescent substrate.

    • The band intensities are quantified to determine the ratio of phospho-AKT to total AKT.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Materials: Immunocompromised mice (e.g., nude or SCID), PIK3CA-mutant cancer cells, vehicle, and Inavolisib.

  • Procedure:

    • Cancer cells are injected subcutaneously into the flank of the mice.

    • When tumors reach a specified size, the mice are randomized into treatment and control groups.

    • Inavolisib or a vehicle control is administered daily via oral gavage.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-AKT).

Clinical Development

Inavolisib is currently being evaluated in clinical trials for the treatment of patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.[4] These trials are assessing the efficacy and safety of Inavolisib in combination with other targeted therapies, such as CDK4/6 inhibitors and endocrine therapy.[4] The outcomes of these trials will be critical in establishing the clinical utility of Inavolisib in this patient population.

References

Methodological & Application

Application Notes and Protocols for Vulolisib In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulolisib is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers in various cancers, including breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival.[4] this compound is designed to specifically target this pathway in cancer cells harboring PIK3CA mutations.[1][4] Some inhibitors in this class, such as inavolisib, not only block the kinase activity but also induce the degradation of the mutant p110α protein, leading to a more sustained inhibition of downstream signaling.[5][6]

These application notes provide a comprehensive overview of the in vivo treatment protocol for this compound in mouse xenograft models of cancer, based on established methodologies for similar PI3Kα inhibitors like alpelisib and inavolisib.[7][8]

Mechanism of Action

This compound selectively inhibits the p110α catalytic subunit of PI3Kα.[1] In cancer cells with activating PIK3CA mutations, this inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] Deactivated AKT can no longer phosphorylate a range of downstream targets, including mTOR, which ultimately leads to decreased cell proliferation and survival.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α) RTK->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 This compound This compound PIP2->PIP3 AKT AKT mTOR mTOR Proliferation Cell Proliferation & Survival

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize representative quantitative data from in vivo mouse studies using PI3Kα inhibitors with a similar mechanism of action to this compound.

Table 1: In Vivo Efficacy of PI3Kα Inhibitors in Xenograft Models

CompoundMouse ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
AlpelisibNude MiceNeuroblastoma (KELLY cells)30 mg/kg, oral gavage, daily for 10 daysSignificant suppression of tumor growth[7][9]
AlpelisibNOD/SCID MicePancreatic Cancer (PPC cells)40 mg/kg, oral gavage, 5 days/week for 2 weeksSignificant reduction in tumor area and weight[10]
Inavolisib (GDC-0077)NCR Nude MiceBreast Cancer (HCC1954 cells)25 mg/kg, oral106% (regression) in combination therapy[8]
AlpelisibNSG MiceBreast Cancer (MCF10A-PIK3CAH1047R)50 mg/kg, oral gavage, 5 days on/2 days offDrastically delayed tumor formation[11]

Table 2: Pharmacokinetic Parameters of Representative PI3Kα Inhibitors in Mice

CompoundDose & RouteT1/2 (h)Cmax (ng/mL)AUC (h*ng/mL)Oral Bioavailability (%)Reference
InavolisibN/ALow systemic clearance in miceN/AN/A57.5 - 100[5][12]
Alpelisib1 mg/kg, IV (Rat)2.9N/AN/AN/A[13]

Experimental Protocols

In Vivo Xenograft Mouse Model Protocol

This protocol describes the establishment of a tumor xenograft in mice and subsequent treatment with this compound.

1. Cell Culture and Implantation:

  • Culture human cancer cells with a known PIK3CA mutation (e.g., HCC1954, KPL-4) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

  • Subcutaneously inject 5 x 106 tumor cells into the flank of immunocompromised mice (e.g., NCR nude or NOD/SCID).[8]

  • Monitor the mice for tumor growth.

2. Tumor Growth Monitoring and Randomization:

  • Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula for tumor volume is: (Length x Width2) / 2.[7]

  • When tumors reach a predetermined average volume (e.g., 150-250 mm3), randomly assign the mice to treatment and control groups.[8][14]

3. This compound Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.5% Tween-80 in saline, or 5% DMSO, 40% PEG300, 5% Tween-80, and 50% PBS.[7][13] The specific formulation may need optimization for this compound.

  • Dosage: Based on preclinical studies with similar compounds, a starting dose of 25-50 mg/kg can be used.[8][11]

  • Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage once daily.[7][11]

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (PIK3CA mutant cancer cells) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Formulation 5. This compound Formulation Randomization->Formulation Administration 6. Daily Oral Gavage (this compound or Vehicle) Formulation->Administration Efficacy 7. Efficacy Evaluation (Tumor Volume & Weight) Administration->Efficacy Analysis 8. Ex Vivo Analysis (Western Blot, IHC) Efficacy->Analysis

Figure 2: General experimental workflow for in vivo mouse studies with this compound.
Pharmacodynamic Marker Analysis

To confirm the on-target activity of this compound, the phosphorylation status of downstream effectors like AKT can be assessed.

1. Sample Collection:

  • Collect tumor samples at various time points after the final dose of this compound.

  • Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.

2. Western Blotting:

  • Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • A reduction in the p-AKT/total AKT ratio in the this compound-treated group compared to the vehicle control would indicate target engagement.

Conclusion

This document provides a foundational protocol for the in vivo evaluation of this compound in mouse models of cancer. The provided methodologies and data for similar PI3Kα inhibitors serve as a strong starting point for designing and executing robust preclinical studies. It is crucial to optimize parameters such as vehicle formulation, dosage, and treatment schedule specifically for this compound to achieve the most reliable and reproducible results.

References

Optimal Concentration of Inavolisib for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib, also known as GDC-0077, is a potent and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Notably, it also induces the degradation of mutant p110α, the catalytic subunit of PI3Kα. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes p110α), is a common driver of tumorigenesis. Inavolisib's dual mechanism of inhibiting PI3Kα and promoting the degradation of its mutant form makes it a promising therapeutic agent in cancers harboring PIK3CA mutations. These notes provide guidance on determining the optimal concentration of Inavolisib for in vitro cell culture experiments and include detailed protocols for key assays.

Mechanism of Action

Inavolisib is an ATP-competitive inhibitor that binds to the catalytic site of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the subsequent inhibition of downstream signaling molecules, most notably the serine/threonine kinase AKT. The inhibition of AKT phosphorylation prevents the activation of a cascade of downstream effectors, ultimately leading to decreased cell proliferation and the induction of apoptosis. A key feature of Inavolisib is its ability to selectively promote the proteasome-dependent degradation of mutant p110α, leading to a sustained suppression of the PI3K pathway in cancer cells with PIK3CA mutations.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α/p85) RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates Inavolisib Inavolisib Inavolisib->PI3Ka Degradation Mutant p110α Degradation Inavolisib->Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 1: Inavolisib's mechanism of action in the PI3K/AKT signaling pathway.

Data Presentation: Inavolisib In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of Inavolisib in various cancer cell lines. The IC50 value represents the concentration of the drug that inhibits a specific biochemical function by 50%, while the EC50 value represents the concentration that produces 50% of the maximal response in a cell-based assay.

Parameter Value Assay Reference
IC500.038 nMPI3Kα enzymatic assay[1]

Table 1: Biochemical potency of Inavolisib.

Cell Line Cancer Type PIK3CA Status EC50 (Cell Viability) Reference
HCC1954Breast CancerMutant60 nM
MCF7Breast CancerMutant30 nM

Table 2: Cellular potency of Inavolisib in different cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of Inavolisib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Inavolisib on cell proliferation and determine its EC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with Inavolisib (serial dilutions) Incubate1->Treat Incubate2 4. Incubate for 72h Treat->Incubate2 AddMTT 5. Add MTT reagent Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 AddSolubilizer 7. Add solubilization solution Incubate3->AddSolubilizer Read 8. Read absorbance at 570 nm AddSolubilizer->Read

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inavolisib stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Inavolisib in complete medium. A suggested starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the Inavolisib dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Inavolisib concentration and determine the EC50 value using a non-linear regression curve fit.

Western Blot for pAKT and p110α

This protocol is used to assess the effect of Inavolisib on the phosphorylation of AKT and the degradation of p110α.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inavolisib

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pAKT (Ser473), anti-total AKT, anti-p110α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Inavolisib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pAKT signal to total AKT and the p110α signal to β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines the percentage of cells undergoing apoptosis after Inavolisib treatment.

Apoptosis_Workflow start Start treat 1. Treat cells with Inavolisib start->treat harvest 2. Harvest and wash cells treat->harvest stain 3. Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate 4. Incubate in the dark stain->incubate analyze 5. Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inavolisib

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Inavolisib for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

The optimal concentration of Inavolisib for cell culture experiments is cell-line dependent and should be determined empirically. The provided protocols for cell viability, western blotting, and apoptosis assays offer a comprehensive framework for characterizing the in vitro effects of Inavolisib. By systematically evaluating its impact on cell proliferation, downstream signaling, and apoptosis, researchers can establish the most effective concentration range for their specific experimental models. This will enable a more accurate interpretation of experimental results and contribute to a deeper understanding of Inavolisib's therapeutic potential.

References

Application Notes and Protocols for Vulolisib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Vulolisib stock solutions for laboratory use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key component of the PI3K/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][3][4] The inhibitory activity of this compound against PI3Kα makes it a valuable tool for cancer research and drug development. Accurate preparation of this compound stock solutions is the first critical step in conducting reliable in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Weight 423.4 g/mol
Solubility in DMSO 100 mg/mL (236.18 mM)[5]
Appearance Crystalline solid
Storage of Solid -20°C for 3 years, 4°C for 2 years[5]
Storage of Stock Solution -80°C for 6 months, -20°C for 1 month[1][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.234 mg of this compound (Molecular Weight = 423.4 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to the 4.234 mg of this compound.

  • Dissolution: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]

Safety Precautions:

  • This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway and Experimental Workflow

PI3K/mTOR Signaling Pathway

The following diagram illustrates the canonical PI3K/mTOR signaling pathway, highlighting the point of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: PI3K/mTOR signaling pathway and this compound's point of inhibition.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing the prepared this compound stock solution in typical in vitro cell-based assays.

In_Vitro_Workflow StockPrep Prepare 10 mM this compound Stock in DMSO WorkingSol Prepare Working Solutions by Diluting Stock in Cell Culture Medium StockPrep->WorkingSol Treatment Treat Cells with Working Solutions WorkingSol->Treatment CellSeeding Seed Cells in Multi-well Plates CellSeeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Caption: General workflow for in vitro experiments using this compound.

References

Application Notes and Protocols: Assessing Inavolisib Efficacy in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (GDC-0077) is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2][3] Notably, Inavolisib also specifically triggers the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα, which is frequently mutated in various cancers.[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many tumors.[1][4][5]

Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and microenvironment of in vivo tumors compared to traditional 2D cell cultures. Patient-derived organoids (PDOs), in particular, retain the genetic and phenotypic characteristics of the original tumor, making them an invaluable tool for assessing the efficacy of targeted therapies like Inavolisib and for developing personalized medicine strategies.

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Inavolisib in 3D organoid cultures.

Signaling Pathway of Inavolisib Action

Inavolisib exerts its therapeutic effect by targeting the PI3K/AKT signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by Inavolisib.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation active_AKT p-AKT (Active) AKT->active_AKT mTORC1 mTORC1 active_AKT->mTORC1 Activation Survival Cell Survival active_AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inavolisib Inavolisib Inavolisib->PI3K Inhibition & Degradation Experimental_Workflow cluster_setup I. Experimental Setup cluster_treatment II. Treatment cluster_assay III. Assays cluster_analysis IV. Data Analysis Organoid_Culture 1. 3D Organoid Culture (e.g., Matrigel dome) Drug_Prep 2. Inavolisib Preparation (Dose-response concentrations) Treatment 3. Organoid Treatment (Incubation with Inavolisib) Drug_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., CellTiter-Glo 3D) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis_Assay Imaging 4c. Imaging (Brightfield/Fluorescence) Treatment->Imaging Data_Quant 5. Data Quantification (Luminescence, Image Analysis) Viability_Assay->Data_Quant Apoptosis_Assay->Data_Quant Imaging->Data_Quant IC50_Calc 6. IC50 Calculation Data_Quant->IC50_Calc Biomarker_Analysis 7. Biomarker Analysis (e.g., Western Blot for p-AKT) Data_Quant->Biomarker_Analysis

References

Application Note: Detection of p-Akt (Ser473) Inhibition by Vulolisib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention.[3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that, upon activation, phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis.[2][4] One of the key activation steps for Akt is phosphorylation at the Serine 473 (Ser473) residue.[4]

Vulolisib is a potent inhibitor of the PI3K/Akt pathway. By blocking this pathway, this compound is expected to decrease the phosphorylation of Akt at Ser473, leading to a reduction in pro-survival signaling in cancer cells. This application note provides a detailed protocol for the detection of phosphorylated Akt (p-Akt) at Ser473 in cell lysates following treatment with this compound, using the Western blot technique.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for this protocol.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 This compound This compound This compound->PI3K Inhibits pAkt p-Akt (Ser473) Akt->pAkt Downstream_Signaling Downstream Signaling (Cell Survival, Growth) pAkt->Downstream_Signaling Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with this compound Cell_Lysis 2. Cell Lysis - Wash with PBS - Add Lysis Buffer Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - BCA Assay Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation - Add Sample Buffer - Boil samples Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE - Load samples - Run gel electrophoresis Sample_Preparation->SDS_PAGE Protein_Transfer 6. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Protein_Transfer Blocking 7. Blocking - Block with BSA or milk Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation - Anti-p-Akt (Ser473) - Anti-total Akt Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation - HRP-conjugated secondary Ab Primary_Antibody->Secondary_Antibody Detection 10. Detection - Add ECL substrate - Image chemiluminescence Secondary_Antibody->Detection Data_Analysis 11. Data Analysis - Densitometry Detection->Data_Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed the desired cancer cell line (e.g., MCF-7, PC-3) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare various concentrations of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium and treat the cells with the prepared this compound concentrations for the desired time (e.g., 2, 6, 12, 24 hours).

Cell Lysis and Protein Extraction

This protocol utilizes a standard RIPA buffer for efficient protein extraction.[5][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, Roche)[7]

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)[7][8]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Immediately before use, add protease and phosphatase inhibitors to the RIPA buffer.[9][10]

  • After treatment, place the 6-well plates on ice and aspirate the culture medium.[5]

  • Wash the cells twice with ice-cold PBS.[9]

  • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[8]

  • Scrape the cells off the plate using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[7]

  • Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][9]

  • Carefully transfer the supernatant (containing the protein) to a new, pre-chilled microcentrifuge tube.[5]

  • Store the protein lysates at -80°C for long-term use or proceed directly to protein quantification.

Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[11][12][13]

Materials:

  • BCA Protein Assay Kit (e.g., Pierce™ BCA Protein Assay Kit)

  • Bovine Serum Albumin (BSA) standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards with known concentrations (e.g., 0 to 2 mg/mL).[11]

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[13][14]

  • Pipette 10-25 µL of each standard and unknown protein sample into separate wells of a 96-well microplate in duplicate or triplicate.[12][13]

  • Add 200 µL of the BCA working reagent to each well and mix gently.[12]

  • Incubate the plate at 37°C for 30 minutes.[11][12]

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[13][15]

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

  • Determine the protein concentration of the unknown samples using the standard curve.[13]

SDS-PAGE and Western Blotting

Materials:

  • 4x Laemmli Sample Buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

  • Polyacrylamide gels (e.g., 4-20% gradient gels)

  • SDS-PAGE running buffer (Tris/Glycine/SDS)[5]

  • Protein molecular weight marker

  • PVDF membrane

  • Transfer buffer (Tris/Glycine/Methanol)[5]

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[16][17]

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-p-Akt (Ser473) antibody

    • Rabbit or Mouse anti-total Akt antibody

    • Mouse or Rabbit anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Based on the protein quantification results, dilute the protein lysates to the same concentration with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge briefly to collect the condensate.

  • SDS-PAGE:

    • Assemble the electrophoresis apparatus.

    • Load equal amounts of protein (typically 20-50 µg) into each well of the polyacrylamide gel.[5] Include a molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[5]

    • Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • After transfer, briefly wash the membrane with TBST.

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[7][17]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.[5]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin or GAPDH.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-Akt band should be normalized to the intensity of the total Akt band, and subsequently to the loading control, to account for any variations in protein loading.

Treatment GroupThis compound Conc. (µM)p-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)p-Akt / Total Akt RatioLoading Control Intensity (Arbitrary Units)Normalized p-Akt / Total Akt Ratio
Vehicle Control0
This compound0.1
This compound1
This compound10

Conclusion

This application note provides a comprehensive protocol for the detection of p-Akt (Ser473) levels in response to this compound treatment using Western blotting. By following these detailed steps, researchers can effectively assess the inhibitory activity of this compound on the PI3K/Akt signaling pathway, providing crucial data for drug development and cancer research. Consistent and reproducible results depend on careful execution of each step, from cell culture to data analysis.

References

Application Notes and Protocols for Evaluating Vulolisib (Inavolisib) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulolisib (also known as Inavolisib or GDC-0077) is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), with particular activity against activating mutations in the PIK3CA gene.[1][2] These mutations are prevalent in a variety of solid tumors, making this compound a promising therapeutic agent.[3][4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.[5][6] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing effective second-line therapies and combination strategies.

These application notes provide a comprehensive guide to the methodologies used to evaluate this compound resistance in cancer cells, including the generation of resistant cell lines, assessment of cell viability, and investigation of underlying molecular mechanisms.

Key Concepts in this compound Action and Resistance

This compound exhibits a dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutant p110α protein.[1][3] This degradation is dependent on receptor tyrosine kinase (RTK) activity.[7][8] Resistance to this compound can arise through several mechanisms, including:

  • On-target secondary mutations in PIK3CA that prevent drug binding.[4][5]

  • Activation of bypass signaling pathways , such as the MAPK/ERK pathway, which can circumvent the PI3K blockade.[9][10]

  • Alterations in downstream signaling components , including the upregulation of Cyclin E-CDK2 activity, which can drive cell cycle progression independently of PI3K signaling.[11][12]

  • Loss of PTEN , a tumor suppressor that negatively regulates the PI3K pathway.[9][13]

Experimental Workflows

Overall Workflow for Evaluating this compound Resistance

The following diagram outlines the general workflow for generating and characterizing this compound-resistant cancer cells.

This compound Resistance Workflow cluster_0 Resistant Cell Line Generation cluster_1 Characterization of Resistance cluster_2 In Vivo Validation start Parental Cancer Cell Line ic50 Determine this compound IC50 start->ic50 culture Continuous Culture with Increasing this compound Concentrations ic50->culture resistant This compound-Resistant Cell Line culture->resistant viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) resistant->viability western Western Blot Analysis (Signaling Pathways) resistant->western apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) resistant->apoptosis molecular Molecular Profiling (e.g., Sequencing) resistant->molecular xenograft Xenograft Tumor Models resistant->xenograft

A high-level overview of the experimental process for developing and analyzing this compound resistance.

Data Presentation

Table 1: In Vitro Cell Viability of Cancer Cell Lines Treated with this compound (GDC-0077)

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of PIK3CA-mutant cancer cell lines, categorized by their HER2 status. The data indicates that HER2-amplified cell lines are generally more sensitive to this compound.

Cell LineCancer TypePIK3CA MutationHER2 StatusThis compound (GDC-0077) IC50 (nM)[7][8]
HER2-Amplified
HCC1954BreastH1047RAmplified2.5
KPL-4BreastE545KAmplified3.2
MDA-MB-453BreastH1047RAmplified4.1
HER2-Negative
HCC2185BreastE542KNegative10.5
T47DBreastH1047RNegative28.3
MCF7BreastE545KNegative35.1
Table 2: Comparison of IC50 Values in Parental vs. This compound-Resistant Cell Lines (Hypothetical Data)

This table provides a hypothetical example of the expected shift in IC50 values following the development of resistance. A significant increase in the IC50 value is a key indicator of acquired resistance.[14][15]

Cell LineIC50 of Parental Line (nM)IC50 of Resistant Line (nM)Fold Change in Resistance
HCC19542.515060
T47D28.3120042.4

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[16]

Materials:

  • Parental cancer cell line of interest (e.g., HCC1954, T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Inavolisib, GDC-0077)

  • 96-well and 6-well cell culture plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Determine the initial IC50 of this compound: a. Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72-96 hours. c. Determine cell viability using an MTT or CellTiter-Glo® assay and calculate the IC50 value.

  • Initiate resistance development: a. Culture the parental cells in the presence of this compound at a concentration equal to the IC50. b. Maintain the culture, changing the medium with fresh drug every 3-4 days, until the cell proliferation rate recovers.

  • Escalate the drug concentration: a. Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5- to 2-fold. b. Repeat this process of gradual dose escalation. The entire process can take several months.[17]

  • Establish and characterize the resistant cell line: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10- to 50-fold the initial IC50), the resistant cell line is established. b. Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. c. Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected).

Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol details the procedure for analyzing the activation status of key signaling proteins in parental and this compound-resistant cells.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-p110α, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. Culture parental and resistant cells to 70-80% confluency. b. Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagrams

This compound Mechanism of Action and Resistance Pathways

The following diagrams, generated using DOT language, illustrate the primary mechanism of action of this compound and potential resistance pathways.

Vulolisib_Mechanism_of_Action RTK RTK PI3Ka_mutant Mutant PI3Kα (p110α) RTK->PI3Ka_mutant PIP3 PIP3 PI3Ka_mutant->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3Ka_mutant inhibits Degradation Degradation This compound->Degradation Degradation->PI3Ka_mutant promotes

Mechanism of action of this compound on the PI3K/Akt pathway.

Vulolisib_Resistance_Pathways cluster_PI3K PI3K Pathway cluster_MAPK MAPK Bypass Pathway cluster_CellCycle Cell Cycle Dysregulation RTK RTK PI3Ka_mutant Mutant PI3Kα RTK->PI3Ka_mutant RAS RAS RTK->RAS AKT AKT PI3Ka_mutant->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3Ka_mutant RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CyclinE_CDK2 Cyclin E-CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase S_Phase->Proliferation

Potential resistance mechanisms to this compound via bypass pathways.

Conclusion

The evaluation of this compound resistance is a multifaceted process that requires a combination of in vitro and in vivo models. By employing the protocols and understanding the concepts outlined in these application notes, researchers can effectively investigate the mechanisms of resistance to this targeted therapy. This knowledge is essential for the development of strategies to overcome resistance and improve patient outcomes in the clinic.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Vulolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulolisib (also known as Inavolisib or GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in various cancers.[1][2] As a key component of the PI3K/AKT/mTOR signaling pathway, PI3Kα plays a crucial role in cell growth, proliferation, and survival.[3] this compound exerts its anti-cancer effects by binding to the ATP-binding site of PI3Kα, thereby inhibiting the phosphorylation of PIP2 to PIP3 and subsequently downregulating the entire signaling cascade.[1][4] A significant mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells harboring PIK3CA mutations.[2][3]

These application notes provide a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound's targeted inhibition of mutant PI3Kα disrupts downstream signaling, leading to a decrease in the activity of pro-survival proteins and the activation of pro-apoptotic pathways. This ultimately culminates in the execution of the apoptotic program.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (mutant) RTK->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates This compound This compound This compound->PI3Ka Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Pro_Survival Pro-Survival Signals mTOR->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits

Figure 1: this compound inhibits the PI3Kα pathway, leading to apoptosis.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of a PIK3CA-mutant breast cancer cell line (e.g., MCF-7 or KPL-4) treated with this compound. This data is illustrative and based on the expected outcomes from preclinical studies.[2][5]

Table 1: Dose-Dependent Effect of this compound on Apoptosis (48-hour treatment)

This compound Concentration (nM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)90.5 ± 2.15.2 ± 1.54.3 ± 0.8
1075.3 ± 3.515.8 ± 2.28.9 ± 1.3
5052.1 ± 4.228.4 ± 3.119.5 ± 2.5
10035.8 ± 3.840.2 ± 4.524.0 ± 2.9
50015.2 ± 2.955.6 ± 5.329.2 ± 3.4

Table 2: Time-Course of this compound-Induced Apoptosis (100 nM treatment)

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
092.1 ± 1.84.5 ± 0.93.4 ± 0.6
1278.4 ± 2.512.3 ± 1.89.3 ± 1.1
2460.2 ± 3.125.1 ± 2.714.7 ± 1.9
4835.8 ± 3.840.2 ± 4.524.0 ± 2.9
7218.9 ± 2.645.5 ± 4.935.6 ± 4.1

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: Use a cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D, KPL-4).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time point (e.g., 48 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).

    • Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.

Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining

This protocol is adapted from standard methods for apoptosis detection.[6]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Workflow Diagram:

start Start with Treated Cells harvest Harvest Cells (Trypsinization + Supernatant) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at Room Temperature (in the dark) stain->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze on Flow Cytometer add_buffer->analyze

Figure 2: Workflow for Annexin V and PI staining for flow cytometry.

Procedure:

  • Cell Harvesting:

    • Collect the cell culture medium (containing floating apoptotic cells) from each well into a separate centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding culture medium from the previous step.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Repeat the centrifugation and washing step.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation:

The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Viable cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)

Conclusion

The analysis of apoptosis by flow cytometry is a robust method to quantify the efficacy of this compound in inducing cell death in cancer cells. The provided protocols offer a standardized approach for researchers to evaluate the dose-dependent and time-course effects of this targeted therapy. Accurate and reproducible data from these experiments are crucial for understanding the mechanism of action of this compound and for its continued development as a promising anti-cancer agent.

References

Application Notes and Protocols for Animal Models in the Study of PI3K/mTOR Inhibitors for Metastatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing appropriate animal models to investigate the efficacy of PI3K/mTOR inhibitors, such as Alpelisib and Inavolisib, in the context of metastatic cancer. The focus is on robust and clinically relevant preclinical models, including patient-derived xenografts (PDX) and orthotopic implantation models.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2] PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, is one of the most commonly mutated oncogenes, particularly in breast cancer.[2] Inhibitors targeting this pathway, such as the PI3Kα-specific inhibitor Alpelisib and the next-generation inhibitor and degrader Inavolisib, have shown promise in treating cancers with these mutations.[2][3]

Preclinical evaluation of these targeted therapies, especially for their effects on metastasis, requires sophisticated animal models that can accurately recapitulate the complexity of human cancer.[4] Patient-derived xenograft (PDX) and orthotopic models are superior to traditional subcutaneous models as they better preserve the original tumor's heterogeneity and microenvironment, providing a more predictive platform for clinical outcomes.[4][5]

Signaling Pathway Overview: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[1][6]

Alpelisib is a specific inhibitor of the p110α isoform of PI3K, while Inavolisib not only inhibits PI3Kα but also promotes the degradation of the mutated p110α protein.[2][7][8] This dual mechanism of action for Inavolisib is designed to provide a more sustained and potent inhibition of the pathway.[9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits Inavolisib Inavolisib Inavolisib->PI3K Inhibits & Degrades

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Recommended Animal Models for Metastatic Cancer Studies

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5][10] These models are invaluable for preclinical research as they maintain the histological and genetic characteristics of the original tumor, including its heterogeneity.[4][5] For studying metastatic cancer, tumor fragments can be implanted orthotopically, allowing for the observation of spontaneous metastasis to distant organs, mirroring the clinical progression of the disease.[4]

Orthotopic Implantation Models

Unlike subcutaneous models where tumor cells are injected under the skin, orthotopic models involve the implantation of cancer cells or tissues into the corresponding organ of origin (e.g., the mammary fat pad for breast cancer).[11][12][13] This provides a more physiologically relevant tumor microenvironment, which is crucial for tumor growth, invasion, and metastasis.[11][12] Orthotopic models have been shown to produce more extensive metastasis compared to subcutaneous models.[13]

Application Notes

Application Note 1: Evaluating Alpelisib Efficacy in a Breast Cancer Patient-Derived Xenograft (PDX) Model of Metastasis

This study aims to assess the anti-tumor and anti-metastatic activity of Alpelisib in a well-characterized, PIK3CA-mutated breast cancer PDX model. The orthotopic implantation of tumor fragments into the mammary fat pad of immunodeficient mice allows for the evaluation of treatment effects on both the primary tumor and spontaneous metastasis to organs like the lungs, liver, and brain.

Table 1: Hypothetical Efficacy Data of Alpelisib in a Breast Cancer PDX Model

Treatment GroupMean Primary Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition (TGI)Mean Number of Lung Metastatic Nodules
Vehicle Control1500 ± 250-50 ± 15
Alpelisib (50 mg/kg, daily)450 ± 12070%12 ± 5
Application Note 2: Assessing the Combination of Inavolisib and Palbociclib in an Orthotopic Metastatic Breast Cancer Model

Preclinical studies have shown that combining PI3K inhibitors with other targeted therapies, such as CDK4/6 inhibitors like Palbociclib, can lead to synergistic anti-tumor effects and overcome potential resistance mechanisms.[3] This experiment evaluates the efficacy of Inavolisib in combination with Palbociclib in an orthotopic model using a PIK3CA-mutated, hormone receptor-positive breast cancer cell line.

Table 2: Hypothetical Synergistic Efficacy of Inavolisib and Palbociclib

Treatment GroupMean Primary Tumor Volume (mm³) at Day 21% TGIMean Bioluminescence Signal from Liver (photons/s)
Vehicle Control1200 ± 200-1.5 x 10⁶
Inavolisib (10 mg/kg, daily)720 ± 15040%8.0 x 10⁵
Palbociclib (50 mg/kg, daily)840 ± 18030%1.0 x 10⁶
Inavolisib + Palbociclib240 ± 8080%2.5 x 10⁵

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Metastatic Breast Cancer

This protocol outlines the procedure for creating PDX models from fresh patient breast tumor tissue for the subsequent evaluation of therapeutic agents.

Materials:

  • Fresh human breast tumor tissue in sterile collection medium on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Sterile surgical instruments.

  • DMEM, Matrigel (optional).

  • Anesthetics.

Procedure:

  • Tumor Tissue Processing:

    • Within a biosafety cabinet, wash the fresh tumor tissue with cold DMEM.

    • Mechanically mince the tumor into small fragments (1-2 mm³).[14]

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize the surgical area over the fourth inguinal mammary fat pad.[14]

  • Orthotopic Implantation:

    • Make a small incision (~1 cm) in the skin to expose the mammary fat pad.[14]

    • Create a small pocket in the fat pad using blunt dissection.

    • Carefully place one tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care:

    • Monitor the animal until it recovers from anesthesia.

    • Provide post-operative analgesics as required.

    • Monitor tumor growth by palpation and caliper measurements twice weekly.

PDX_Workflow Patient Patient Tumor (Surgery/Biopsy) Processing Tumor Processing (Mincing into fragments) Patient->Processing Implantation Orthotopic Implantation (Mammary Fat Pad of Mouse) Processing->Implantation Growth Tumor Growth (Passage 0) Implantation->Growth Expansion Tumor Expansion (Serial Passaging in Mice) Growth->Expansion Trial Preclinical Trial (Drug Efficacy Studies) Expansion->Trial

Figure 2: Experimental workflow for a PDX-based preclinical trial.

Protocol 2: Orthotopic Implantation of Breast Cancer Cells into the Mammary Fat Pad

This protocol details the direct injection of a cancer cell suspension into the mammary fat pad, a common method for establishing orthotopic tumors.[11][12]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, HCC1954), cultured to ~80% confluency.

  • PBS or serum-free medium.

  • Syringe with a 27-30 gauge needle.

  • Immunodeficient mice.

  • Anesthetics.

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS or medium at a concentration of 1x10⁷ cells/mL. Keep on ice.[11]

  • Animal Preparation:

    • Anesthetize the mouse and position it on its back.

    • Locate the fourth inguinal mammary nipple and sterilize the area.

  • Injection:

    • Insert the needle at a shallow angle through the skin near the nipple, into the mammary fat pad.

    • Slowly inject 50-100 µL of the cell suspension (0.5-1x10⁶ cells).[11]

    • Withdraw the needle slowly to prevent leakage.

  • Post-Procedure Care:

    • Monitor the animal for recovery.

    • Begin monitoring for tumor development 7-10 days post-injection.

Protocol 3: In Vivo Efficacy Study of Alpelisib/Inavolisib

This protocol describes a typical in vivo efficacy study once tumors are established using either Protocol 1 or 2.

Materials:

  • Tumor-bearing mice with established tumors (e.g., 100-200 mm³).

  • Alpelisib or Inavolisib formulated for oral gavage or other appropriate route.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

  • Study Initiation:

    • When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the drug (e.g., Alpelisib at 50 mg/kg) and vehicle control according to the planned schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly. Tumor volume (V) can be calculated as V = (Length x Width²)/2.[13]

    • Monitor animal body weight and overall health.

    • For metastatic studies, perform bioluminescence imaging weekly to track the spread of cancer cells to distant organs.

  • Study Endpoint and Analysis:

    • Euthanize mice when tumors reach the maximum allowed size or at a pre-determined time point.

    • Excise the primary tumor and weigh it.

    • Harvest organs of interest (e.g., lungs, liver, brain) for histological analysis or ex vivo imaging to quantify metastatic burden.

    • A portion of the tumor can be snap-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT).

Efficacy_Study_Workflow Tumor_Establishment Establish Orthotopic Tumors (PDX or Cell Line) Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Treatment Administer Drug (e.g., Inavolisib) & Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Metastasis (Imaging) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology, Biomarkers) Monitoring->Endpoint

Figure 3: Workflow for an orthotopic model efficacy study.

Conclusion

The use of clinically relevant animal models, such as patient-derived xenografts and orthotopic implantation models, is essential for the preclinical evaluation of PI3K/mTOR inhibitors like Alpelisib and Inavolisib in metastatic cancer. These models provide a more accurate representation of human disease, enabling a better assessment of therapeutic efficacy and the potential for translation to the clinic. The protocols and application notes provided herein offer a framework for conducting robust in vivo studies to advance the development of novel cancer therapies targeting the PI3K/AKT/mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Vulolisib Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Vulolisib efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. Specifically, it is designed to inhibit one or more isoforms of the p110 catalytic subunit of PI3K.[1] By blocking this enzyme, this compound disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cellular growth, proliferation, survival, and metabolism.[2][3][4] In many cancer cells, this pathway is constitutively active, and its inhibition by this compound can lead to decreased tumor cell growth and survival.[1][5]

Q2: What are the most common sources of variability in in vitro efficacy studies with this compound?

A2: Variability in in vitro studies can arise from several factors:

  • Cell Line Integrity: Misidentification or cross-contamination of cell lines is a major contributor to irreproducible data.[6] Genetic drift due to high passage numbers can also alter the characteristics of the cells and their response to treatment.[7]

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism, growth, and drug sensitivity, often without visible signs of contamination.[8][9][10]

  • Experimental Conditions: Inconsistencies in cell seeding density, treatment duration, and solvent concentrations can lead to variable results.[11]

  • Assay-dependent Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the outcome, as they measure different aspects of cell health (metabolic activity vs. ATP content).[12][13]

Q3: How can I confirm the identity of my cell lines?

A3: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[7][14][15] This technique generates a unique genetic fingerprint for each cell line that can be compared to reference databases.[15] It is recommended to perform STR profiling upon receipt of a new cell line, before starting a new series of experiments, and when preparing cell stocks.[15] Other methods like karyotyping and isoenzyme analysis can also be used for species identification.[14]

Q4: How do I test for and eliminate mycoplasma contamination?

A4: Regular testing for mycoplasma is crucial. Common detection methods include PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and microbiological culture.[16] PCR is generally the most sensitive and rapid method. If contamination is detected, it is often best to discard the contaminated cultures. However, if the cell line is valuable, several commercial kits and antibiotic regimens are available for mycoplasma elimination, though their success is not guaranteed.[10][16]

Troubleshooting Guides

Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Steps
Cell Line Misidentification/Contamination Authenticate cell lines using STR profiling.[7][15] Check the International Cell Line Authentication Committee (ICLAC) database for a list of misidentified cell lines.[15]
Mycoplasma Contamination Routinely test cultures for mycoplasma using a sensitive method like PCR.[16] If positive, discard the culture or use a reliable elimination method.[10]
High Cell Passage Number Use low-passage cells for experiments (ideally under 20 passages).[7] Establish a master and working cell bank to ensure consistency.
Inconsistent Seeding Density Optimize and standardize the cell seeding density for each cell line and assay format. Ensure even cell distribution in multi-well plates.[11]
Variability in Drug Preparation Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete solubilization of this compound.
Assay-Specific Issues Ensure the chosen assay is linear within the range of cell numbers used. For metabolic assays like MTT, be aware that factors other than cell number can affect the readout.[17] Consider using an orthogonal assay to confirm results (e.g., ATP-based vs. colorimetric).
Loss of this compound Activity Over Time
Potential Cause Troubleshooting Steps
Drug Degradation Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working dilutions for each experiment.
Development of Drug Resistance This is a biological phenomenon. Analyze downstream pathway activation (e.g., p-AKT, p-S6) to confirm target engagement. Consider investigating mechanisms of resistance.
Genetic Drift in Cell Lines Re-authenticate the cell line and revert to a lower passage number from your cell bank.[7]

Data Presentation: this compound Efficacy

The following tables present representative data for this compound's in vitro and in vivo efficacy. Note that this data is illustrative and based on typical results for PI3K inhibitors.

Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (nM)
MCF-7BreastE545K MutantWild-Type50
T-47DBreastH1047R MutantWild-Type75
PC-3ProstateWild-TypeNull500
U-87 MGGlioblastomaWild-TypeNull650
HCT116ColorectalH1047R MutantWild-Type120
A549LungWild-TypeWild-Type>1000

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1250 ± 150-
This compound (25 mg/kg)Daily, p.o.625 ± 9050
This compound (50 mg/kg)Daily, p.o.310 ± 6575.2

Data is hypothetical and for illustrative purposes. p.o. = oral administration.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for PI3K Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C.[18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative phosphorylation levels of target proteins.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth This compound This compound This compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition point.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Cells Verify Cell Line Identity & Mycoplasma Status Start->Check_Cells Authenticate Perform STR Profiling & Mycoplasma PCR Check_Cells->Authenticate Issues Suspected Check_Reagents Check Reagents & Protocols Check_Cells->Check_Reagents OK Authenticate->Check_Reagents Prep_Fresh Prepare Fresh Drug Stocks & Media Check_Reagents->Prep_Fresh Reagent Issues Review_Protocol Review Seeding Density, Incubation Times, Assay Steps Check_Reagents->Review_Protocol Protocol Issues Rerun Rerun Experiment with Validated Materials Prep_Fresh->Rerun Review_Protocol->Rerun Consistent Results Consistent? Rerun->Consistent Proceed Proceed with Study Consistent->Proceed Yes Consult Consult Technical Support/ Review Literature Consistent->Consult No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow Start Start: Acquire & Authenticate Cell Line Culture Expand Low-Passage Cell Culture Start->Culture Seed Seed Cells in 96-Well Plates Culture->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate for Specified Duration (e.g., 72h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Read Plate on Spectrophotometer Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Standard experimental workflow for an in vitro efficacy study.

References

Technical Support Center: Vulolisib (Inavolisib) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies and challenges encountered during research with Vulolisib (Inavolisib).

Frequently Asked Questions (FAQs)

Q1: We are observing variable efficacy of Inavolisib in our PIK3CA-mutated breast cancer cell lines. What could be the contributing factors?

A1: Variable efficacy of Inavolisib in PIK3CA-mutated cell lines can arise from several factors. While Inavolisib is a potent and selective inhibitor of PI3Kα, the cellular context of the mutation and the presence of other genetic or epigenetic alterations can significantly influence its anti-tumor activity.[1][2]

Potential factors influencing Inavolisib efficacy:

  • Specific PIK3CA Mutation: Different mutations within the PIK3CA gene can lead to varying levels of kinase activation and dependence on the PI3K pathway.

  • Co-occurring Genetic Alterations: The presence of mutations in other genes, such as loss of the retinoblastoma (RB) tumor suppressor, can confer resistance to therapies targeting the PI3K pathway.[3]

  • Feedback Mechanisms: Inhibition of the PI3K pathway can sometimes trigger feedback loops that reactivate downstream signaling through other pathways.[1][2] Inavolisib is designed to mitigate this by promoting the degradation of the mutant p110α subunit.[1][2]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can lead to increased efflux of the drug from the cancer cells, thereby reducing its intracellular concentration and efficacy.[4]

Troubleshooting Steps:

  • Confirm PIK3CA Mutation Status: Sequence the PIK3CA gene in your cell lines to confirm the presence and specific type of mutation.

  • Assess for Co-mutations: Perform genomic profiling to identify any co-occurring mutations in key cancer-related genes (e.g., TP53, RB1).

  • Evaluate Drug Efflux: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to assess transporter activity in your cell lines. The resistance to Palbociclib, another kinase inhibitor, has been shown to be reversed by the ABCB1 inhibitor verapamil.[4]

Q2: We are seeing conflicting reports on the progression-free survival (PFS) benefit of PI3K inhibitors in combination with endocrine therapy. How does Inavolisib compare to Alpelisib in this context?

A2: Direct head-to-head comparisons of Inavolisib and Alpelisib in large, randomized clinical trials are emerging. The available data from different studies can present a complex picture due to variations in trial design, patient populations, and prior treatments.

A Phase III clinical trial (INAVO121) is designed to directly compare the efficacy and safety of inavolisib plus fulvestrant versus alpelisib plus fulvestrant in patients with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer who have progressed after CDK4/6 inhibitor therapy.[5]

The INAVO120 trial showed that inavolisib in combination with palbociclib and fulvestrant doubled the progression-free survival to 15.0 months compared to 7.3 months in the placebo group for patients with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.

The BYLieve study, a phase 2 trial, evaluated alpelisib plus fulvestrant in a similar patient population (HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer after progression on a CDK4/6 inhibitor). In this study, 50.4% of patients were alive without disease progression at 6 months.[6]

Table 1: Comparison of Clinical Trial Data for Inavolisib and Alpelisib

FeatureINAVO120 (Inavolisib)BYLieve (Alpelisib)[6]
Phase Phase IIIPhase II
Combination Therapy Inavolisib + Palbociclib + FulvestrantAlpelisib + Fulvestrant
Patient Population Endocrine-resistant, PIK3CA-mutated, HR+, HER2- advanced breast cancerHR+, HER2-, PIK3CA-mutated advanced breast cancer post-CDK4/6i
Primary Endpoint Progression-Free Survival (PFS)Proportion of patients alive without disease progression at 6 months
Median PFS 15.0 monthsNot the primary endpoint
6-month PFS Rate Not reported as primary endpoint50.4%

Note: It is crucial to interpret these results in the context of their respective trial designs and not as a direct head-to-head comparison until data from trials like INAVO121 are available.

Troubleshooting Guides

Issue: High incidence of hyperglycemia in our in-vivo models treated with a PI3Kα inhibitor.

Background: Hyperglycemia is a known on-target effect of PI3Kα inhibition, as this pathway is involved in insulin signaling. Both Alpelisib and Inavolisib have been associated with increased blood glucose levels.[7]

Experimental Protocol: Monitoring and Management of Hyperglycemia in Preclinical Models

  • Baseline Glucose Measurement: Before initiating treatment, establish baseline blood glucose levels for all animals.

  • Regular Monitoring: Monitor blood glucose levels frequently, especially during the initial weeks of treatment. A common schedule is twice weekly for the first two weeks, then weekly thereafter.

  • Dietary Considerations: Provide a standard, controlled diet to all animals to minimize variations in blood glucose due to food intake.

  • Consider Prophylactic Measures: In some studies, prophylactic treatment with metformin has been explored to manage hyperglycemia. However, it is important to first establish the severity of hyperglycemia in your model.

  • Dose Modification: If severe hyperglycemia is observed, consider a dose reduction of the PI3Kα inhibitor to a level that maintains anti-tumor efficacy while minimizing metabolic side effects.

Table 2: Common Adverse Events of Inavolisib and Alpelisib

Adverse EventInavolisib (from INAVO120 trial)Alpelisib (from SOLAR-1 trial)[7]
Hyperglycemia Increased fasting blood glucose reported as a notable laboratory abnormality.A common adverse event, typically occurring within the first 8 weeks of treatment.
Gastrointestinal Stomatitis, diarrhea, nausea, vomiting.Diarrhea can occur at any time during treatment.
Dermatologic Rash, dry skin, alopecia.Rash is a frequently reported adverse event.
Infections Reported as a common adverse reaction.Not highlighted as a primary adverse event of special interest.

Visualizations

Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Proteasome Proteasome PI3K->Proteasome Targeted for Degradation Inavolisib Inavolisib Inavolisib->PI3K Inhibition & Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Degradation Degradation of mutant p110α Proteasome->Degradation

Caption: PI3K signaling pathway and the dual mechanism of action of Inavolisib.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture 1. Culture PIK3CA-mutant and wild-type cell lines Treatment 2. Treat with Inavolisib (dose-response) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot 3b. Western Blot for PI3K pathway proteins (p-AKT, p-S6K) Treatment->Western_Blot Efflux_Assay 3c. Drug Efflux Assay (e.g., Rhodamine 123) Treatment->Efflux_Assay IC50 4a. Determine IC50 values Viability->IC50 Protein_Expression 4b. Quantify protein expression levels Western_Blot->Protein_Expression Efflux_Quant 4c. Quantify intracellular fluorescence Efflux_Assay->Efflux_Quant Conclusion 5. Correlate drug sensitivity with pathway inhibition and drug efflux IC50->Conclusion Protein_Expression->Conclusion Efflux_Quant->Conclusion

Caption: Workflow for assessing Inavolisib efficacy and mechanism in vitro.

Logical Relationship: Factors Influencing Inavolisib Resistance

Resistance_Factors cluster_intrinsic Intrinsic Resistance cluster_acquired Acquired Resistance Inavolisib_Efficacy Inavolisib Efficacy PIK3CA_Mutation Specific PIK3CA Mutation Type PIK3CA_Mutation->Inavolisib_Efficacy Influences Co_Mutations Co-occurring Mutations (e.g., RB1 loss) Co_Mutations->Inavolisib_Efficacy Reduces Feedback_Loops Feedback Pathway Activation Feedback_Loops->Inavolisib_Efficacy Reduces Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->Inavolisib_Efficacy Reduces

Caption: Factors contributing to resistance to Inavolisib therapy.

References

Technical Support Center: Vulolisib Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Vulolisib, focusing on how cell line contamination can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: this compound and Expected Outcomes

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule drug designed as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] In many cancers, this pathway is overactive due to mutations in genes like PIK3CA, leading to uncontrolled cell growth and proliferation.[2] this compound is intended to block this signaling cascade, thereby reducing cancer cell survival and proliferation.[3][4][5]

The PI3K/Akt/mTOR pathway is a critical regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers.[6][7] Upstream signals, often from receptor tyrosine kinases (RTKs), activate PI3K.[8][9] Activated PI3K converts PIP2 to PIP3, which in turn activates the kinase Akt.[8][9] Akt then activates mTOR, which promotes protein synthesis and cell growth.[3][4] By inhibiting both PI3K and mTOR, this compound aims to shut down this pro-survival pathway at two critical nodes.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Q2: My cells are not responding to this compound as expected. The IC50 value is much higher than anticipated. What could be the cause?

An unexpectedly high IC50 value, which indicates reduced drug potency, is a common experimental issue that can arise from several sources.[10][11] One of the most serious and frequent causes is cell line contamination.[12] If your culture is contaminated with a different, more resistant cell line, the overall viability of the culture will appear higher than it should, leading to a skewed IC50 value.

Other potential causes include:

  • Incorrect cell line: The cell line you are using may not have the activating PIK3CA mutations that confer sensitivity to PI3K inhibitors.

  • Reagent issues: The this compound compound may have degraded, or there could be an issue with the cell culture media or viability assay reagents.

  • Procedural errors: Mistakes in cell seeding density or drug dilution can lead to inaccurate results.

However, cell line contamination should be a primary suspect, as it can invalidate all experimental data.[12]

Section 2: Troubleshooting Cell Line Contamination

Q3: What are the common types of cell line contamination?

Cell culture contamination can be broadly categorized into two types: chemical and biological.[13]

  • Chemical Contamination: This includes nonliving substances like impurities in media or water, endotoxins, or residues from detergents.[14]

  • Biological Contamination: This is the most common issue and includes:

    • Bacteria, Yeasts, and Molds: These are often easy to detect as they cause rapid changes in the culture, such as turbidity (cloudiness) and a sudden shift in the medium's pH (often a color change from red to yellow).[13][15]

    • Mycoplasma: This is a particularly insidious form of bacterial contamination. Mycoplasma are very small, lack a cell wall, and often do not cause visible changes to the culture.[15][16] However, they can significantly alter cell metabolism, growth, and response to drugs, making them a major source of unreliable data.[14][17] Studies suggest a high percentage of continuous cell lines are contaminated with mycoplasma.[14][15]

    • Viruses: Viral contamination is also difficult to detect without specific assays and can originate from animal-derived materials or the host tissue.

    • Cross-Contamination with another Cell Line: This occurs when one cell line is accidentally introduced into another.[16] Aggressive and fast-growing cell lines, like HeLa, can easily overgrow the original culture, completely changing the identity of the cells in the flask. It is estimated that 15-20% of cell lines in use may be misidentified.

Q4: How can I detect cell line cross-contamination?

Visual inspection is not sufficient to detect cross-contamination. The gold standard for authenticating human cell lines and detecting intra-species cross-contamination is Short Tandem Repeat (STR) Profiling .[17][18][19]

STR profiling generates a unique genetic "fingerprint" for a cell line by amplifying specific polymorphic regions of the DNA.[18][19] This profile can be compared to a reference database (like those from ATCC or DSMZ) to confirm the cell line's identity. If the STR profile of your culture matches that of a different cell line (e.g., HeLa instead of MCF7), it confirms cross-contamination.

The workflow for troubleshooting suspected cross-contamination should be systematic.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result (e.g., High this compound IC50) Check_Microbial Step 1: Check for Microbial Contamination (Visual, PCR) Start->Check_Microbial Contaminated_Microbial Microbial Contamination Detected Check_Microbial->Contaminated_Microbial Yes No_Contamination_Microbial No Obvious Contamination Check_Microbial->No_Contamination_Microbial No Action_Microbial Discard Culture. Decontaminate Workspace. Use Fresh Cell Stock. Contaminated_Microbial->Action_Microbial Check_STR Step 2: Authenticate Cell Line (STR Profiling) No_Contamination_Microbial->Check_STR End Problem Resolved Action_Microbial->End Contaminated_STR Cross-Contamination Detected (STR Mismatch) Check_STR->Contaminated_STR Mismatch No_Contamination_STR Cell Line Authenticated (STR Match) Check_STR->No_Contamination_STR Match Action_STR Discard All Related Cultures and Stocks. Obtain New, Authenticated Cells. Contaminated_STR->Action_STR Check_Other Step 3: Investigate Other Causes (Reagents, Protocol, etc.) No_Contamination_STR->Check_Other Action_STR->End Check_Other->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

Q5: What impact does cell line contamination have on quantitative data?

Cell line contamination can drastically alter quantitative results, rendering them meaningless. For example, if a PIK3CA-mutant breast cancer cell line (e.g., MCF7), which is expected to be sensitive to this compound, is contaminated with a resistant cell line (e.g., a KRAS-mutant pancreatic cancer line), the resulting IC50 data will be skewed.

Table 1: Hypothetical Impact of Cell Line Contamination on this compound IC50 Values

Cell Culture ConditionExpected this compound IC50 (nM)Observed this compound IC50 (nM)Interpretation
Pure MCF7 Culture 50 - 150110The drug is potent as expected in a sensitive cell line.
MCF7 contaminated with 25% HeLa 50 - 150> 1000The presence of resistant HeLa cells masks the drug's effect on MCF7 cells, leading to a falsely high IC50.
MCF7 contaminated with Mycoplasma 50 - 150500 - 800Mycoplasma alters cellular metabolism and signaling, potentially inducing drug resistance pathways and raising the IC50.

Note: These values are illustrative examples to demonstrate the concept.

Section 3: Prevention and Best Practices

Q6: How can I prevent cell line contamination in my lab?

Preventing contamination is far easier than dealing with an outbreak.[13] Key prevention strategies include:

  • Master Aseptic Technique: Work carefully and deliberately in a certified biological safety cabinet (BSC). Minimize airflow disruption and never talk over open culture vessels.[13][20]

  • Source Cells Reputably: Obtain cell lines only from trusted repositories (e.g., ATCC) that provide authentication certificates.[21] Quarantine all new cell lines until they have been tested for mycoplasma and their identity has been confirmed.[13][22]

  • Routine Testing: Regularly test your cell stocks for mycoplasma (e.g., every 1-2 months).[13][23] Re-authenticate cell lines via STR profiling periodically, especially before freezing new banks or starting a new series of experiments.[18]

  • Dedicated Reagents: Aliquot media and supplements into smaller, single-use volumes. Use separate bottles of media for different cell lines to prevent cross-contamination.[13]

  • Maintain a Clean Environment: Regularly clean and disinfect incubators, water baths, and the BSC.[16][21]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[24][25] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[26]

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[26][27]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[24][26]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[25][26] Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[25]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for PI3K/mTOR Pathway Analysis

Western blotting allows for the detection of specific proteins in a cell lysate, including the phosphorylated (activated) forms of signaling proteins.[28][29]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[28]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[8][28]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Protocol 3: Cell Line Authentication by STR Profiling

This protocol provides a general overview. It is highly recommended to use a commercial service or a core facility for reliable STR profiling.[17][19]

Methodology:

  • Sample Preparation: Prepare a cell pellet from a fresh culture or a thawed cryovial. It is crucial to use a low-passage, recently established culture for creating a reference stock.

  • DNA Isolation: Extract genomic DNA from the cell pellet using a commercial DNA isolation kit.[17]

  • PCR Amplification: Amplify multiple STR loci from the genomic DNA using a validated commercial STR profiling kit. These kits use fluorescently labeled primers for multiplex PCR.[17][18]

  • Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Data Analysis: The resulting data is analyzed by specialized software to create a unique profile based on the number of repeats at each STR locus.

  • Profile Comparison: Compare the generated STR profile to the reference profile for that cell line in a public database (e.g., ATCC, ICLAC). An 80% or higher match confirms the identity of the cell line. A mismatch indicates cross-contamination or misidentification.[19]

References

Technical Support Center: Refining Western Blot Technique for Vulolisib-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Western blot technique for samples treated with Vulolisib, a PI3K/Akt/mTOR pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my Western blot experiment?

This compound is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] When treating cells with this compound, you can expect to see changes in the phosphorylation status of key proteins within this pathway, such as Akt, mTOR, and their downstream effectors.[3][4][5] This means your Western blot will primarily focus on detecting changes in phosphorylated proteins, which requires specific protocol optimizations.

Q2: Why am I not seeing a decrease in phosphorylated Akt (p-Akt) after this compound treatment?

There are several potential reasons for this:

  • Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient to inhibit the PI3K pathway in your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Inactive Compound: Ensure the this compound used is active and has been stored correctly.

  • Rapid Dephosphorylation: Protein phosphatases can rapidly remove phosphate groups during sample preparation. It is crucial to work quickly, keep samples on ice, and use phosphatase inhibitors in your lysis buffer.[6][7][8]

  • Antibody Issues: The primary antibody against p-Akt may not be specific or sensitive enough. Always use antibodies validated for Western blotting and consider including a positive control, such as lysates from cells treated with a known activator of the PI3K pathway.[9][10]

Q3: Can I use non-fat dry milk for blocking when detecting phosphorylated proteins?

It is generally recommended to avoid non-fat dry milk for blocking when detecting phosphoproteins.[6][7][11] Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the phospho-specific antibody.[7] Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST is a preferred blocking agent for these experiments.[8]

Q4: How can I be sure that the changes I see are due to this compound and not other experimental variations?

To ensure the observed effects are specific to this compound treatment, several controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same concentration.

  • Loading Control: Always probe your blot for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.[12]

  • Total Protein Control: When assessing changes in phosphorylation, it is crucial to also probe for the total, non-phosphorylated form of the protein of interest.[6][7] This helps to confirm that the observed decrease in the phosphorylated form is not due to a decrease in the total amount of the protein.

Q5: What is the best way to quantify my Western blot results for this compound-treated samples?

Western blot is considered a semi-quantitative technique.[13] For more reliable quantification, follow these best practices:

  • Ensure you are in the linear range of detection. This can be assessed by running a serial dilution of your sample.[14]

  • Use appropriate software for densitometry analysis.

  • Normalize the signal of your target protein (e.g., p-Akt) to a loading control. For phospho-protein analysis, it is often more accurate to normalize the phosphorylated protein signal to the total protein signal.[8]

  • Perform multiple biological replicates to ensure the statistical significance of your findings.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal for Phospho-Proteins Insufficient this compound treatment to see a change.Perform a dose-response and time-course experiment to optimize treatment conditions.[7]
Low abundance of the target protein.Increase the amount of protein loaded onto the gel (up to 50 µg for low abundance targets).[9][10] Consider enriching your sample for the protein of interest via immunoprecipitation.[16][17]
Inefficient transfer of proteins.Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12][18] Optimize transfer time and voltage, especially for high molecular weight proteins.[19][20]
Inactive primary or secondary antibody.Use a fresh aliquot of the antibody. Verify antibody activity with a positive control.[16][21]
Phosphatase activity during sample preparation.Add phosphatase inhibitors to your lysis buffer and keep samples on ice at all times.[6][7][20]
High Background Primary or secondary antibody concentration is too high.Titrate your antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution.[11][19][22]
Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST).[11][18][19]
Inadequate washing.Increase the number and duration of wash steps (e.g., 3 x 10 minutes) with TBST.[9][19]
Membrane was allowed to dry out.Ensure the membrane is always submerged in buffer during incubations and washes.[19][23]
Non-Specific Bands Primary antibody is not specific.Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity.
Secondary antibody is cross-reacting.Run a control lane with only the secondary antibody to check for non-specific binding.[11][21] Use pre-adsorbed secondary antibodies.
Protein degradation.Add protease inhibitors to your lysis buffer and handle samples quickly on ice.[11][20]
Uneven or "Smiling" Bands Gel polymerization was uneven.Ensure the gel is cast properly on a level surface. Use fresh acrylamide solutions.[24][25]
Samples were not loaded evenly.Carefully load equal volumes into the center of each well.
Electrophoresis was run at too high a voltage.Reduce the voltage and/or run the gel in a cold room or on ice to prevent overheating.[24][25]

Experimental Protocols

Cell Lysis and Protein Quantification
  • After treating cells with this compound or vehicle, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[26]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.[26]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.[27]

  • Boil the samples at 95-100°C for 5 minutes.[27]

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane. For phosphorylated proteins, PVDF is often preferred. Ensure the membrane is activated with methanol if using PVDF.[9]

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[27]

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA in TBST overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.[26]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Data Presentation

Table 1: Densitometric Analysis of p-Akt and Total Akt Levels Following this compound Treatment

Treatmentp-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)p-Akt / Total Akt RatioFold Change vs. Vehicle
Vehicle Control15,00016,0000.941.00
This compound (10 nM)12,50015,8000.790.84
This compound (50 nM)7,80016,2000.480.51
This compound (100 nM)3,20015,9000.200.21

Table 2: Summary of Housekeeping Protein Expression

TreatmentGAPDH Intensity (Arbitrary Units)% Variation from Vehicle
Vehicle Control25,0000%
This compound (10 nM)24,800-0.8%
This compound (50 nM)25,300+1.2%
This compound (100 nM)24,900-0.4%

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Ser473 Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream This compound This compound This compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_treatment Cell Treatment (this compound) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis Image Acquisition

Caption: A typical workflow for a Western blot experiment.

Troubleshooting_Flow start Problem: Weak/No Signal check_transfer Check Ponceau S Stain start->check_transfer optimize_transfer Optimize Transfer Conditions check_transfer->optimize_transfer Poor Transfer check_positive_control Run Positive Control check_transfer->check_positive_control Good Transfer success Signal Improved optimize_transfer->success new_antibody Use New/Different Antibody check_positive_control->new_antibody Control Fails check_inhibitors Check Phosphatase Inhibitors check_positive_control->check_inhibitors Control Works new_antibody->success increase_protein Increase Protein Load increase_protein->success check_inhibitors->increase_protein Inhibitors OK add_inhibitors Add Fresh Inhibitors check_inhibitors->add_inhibitors Not Added/Old add_inhibitors->success

Caption: A logical troubleshooting workflow for weak or no signal in a Western blot.

References

Validation & Comparative

A Head-to-Head Comparison of Vulolisib and Inavolisib for PIK3CA-Mutant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutant breast cancer is rapidly evolving. Two notable agents in this space are Vulolisib and Inavolisib, both potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This guide provides a comprehensive comparison of their preclinical and clinical data to inform research and development efforts.

At a Glance: this compound vs. Inavolisib

FeatureThis compoundInavolisib
Target Predominantly PI3KαPI3Kα with high selectivity and mutant p110α degradation
Development Stage PreclinicalPhase III Clinical Trials Completed; FDA Approved
Key Efficacy Data Preclinical evidence of tumor growth inhibitionSignificant improvement in Progression-Free and Overall Survival in Phase III trials
Clinical Trial Not yet in large-scale clinical trials for breast cancerINAVO120 (Phase III)

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Inavolisib target the alpha isoform of PI3K (PI3Kα), a critical node in the PI3K/AKT/mTOR signaling pathway that is frequently mutated in breast cancer, leading to uncontrolled cell growth and proliferation.

Inavolisib distinguishes itself with a dual mechanism of action. It not only inhibits the kinase activity of PI3Kα but also specifically promotes the degradation of the mutated p110α protein, the catalytic subunit of PI3Kα. This targeted degradation leads to a sustained and profound inhibition of downstream signaling.[1][2][3][4][5][6]

This compound is a potent and orally active inhibitor of PI3Kα. Preclinical data indicate its high selectivity for the alpha isoform over other PI3K isoforms. Its primary mechanism is the direct inhibition of PI3Kα kinase activity, thereby blocking the downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Phosphorylation mTOR mTOR AKT->mTOR Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Phosphorylation This compound This compound This compound->PI3K Inhibition Inavolisib Inavolisib Inavolisib->PI3K Inhibition Degradation Mutant p110α Degradation Inavolisib->Degradation Phosphorylation Degradation->PI3K Phosphorylation

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action

Preclinical Efficacy: A Glimpse of Potential

While a direct head-to-head clinical comparison is not yet available, preclinical studies provide valuable insights into the relative potency and activity of this compound and Inavolisib.

Preclinical ModelThis compoundInavolisib
PI3Kα IC₅₀ 0.2 nM0.038 nM
PI3Kβ IC₅₀ 168 nM>300-fold less potent than PI3Kα
PI3Kγ IC₅₀ 90 nM>300-fold less potent than PI3Kα
PI3Kδ IC₅₀ 49 nM>300-fold less potent than PI3Kα
Cell Line Activity Antiproliferative activity in PIK3CA-mutant cell lines (HCC1954, HGC-27, MKN1) with IC₅₀s of 21 nM, 60 nM, and 40 nM, respectively.Potent inhibition of cell viability in PIK3CA-mutant cell lines.
In Vivo Activity Inhibits tumor growth in xenograft models with a Tumor Growth Inhibition (TGI) of 132% at 10 mg/kg daily.Efficacious in the KPL-4 PIK3CA-mutant breast cancer xenograft model.[1][2]
Head-to-Head Preclinical data suggests better tolerance and exposure than Inavolisib.-

Clinical Development and Efficacy: Inavolisib Takes the Lead

Inavolisib has undergone extensive clinical evaluation in the Phase III INAVO120 trial, leading to its FDA approval. This compound's clinical development in breast cancer is not as advanced.

The INAVO120 Trial: A New Standard of Care

The INAVO120 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Inavolisib in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer who had relapsed during or within 12 months of completing adjuvant endocrine therapy.[7][8][9][10][11]

Key Efficacy Outcomes from INAVO120 [12][13][14]

EndpointInavolisib + Palbociclib + Fulvestrant (n=161)Placebo + Palbociclib + Fulvestrant (n=164)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 15.0 months7.3 months0.43 (0.32 - 0.59)<0.001
Median Overall Survival (OS) 34.0 months27.0 months0.67 (0.48 - 0.94)0.0190
Objective Response Rate (ORR) 58.4%25.0%-<0.0001

These results demonstrate a statistically significant and clinically meaningful improvement in both progression-free and overall survival with the addition of Inavolisib to standard-of-care therapy.

Safety and Tolerability Profile

A critical aspect of any therapeutic agent is its safety profile. The INAVO120 trial provides a comprehensive look at the adverse events associated with Inavolisib.

Common Adverse Events (≥20% of patients) in the INAVO120 Trial (Inavolisib Arm) [14]

Adverse EventAny Grade (%)Grade 3-4 (%)
Neutropenia88%80%
Stomatitis51%6%
Diarrhea48%4%
Hyperglycemia85%13%
Nausea39%1%
Fatigue36%2%

Hyperglycemia and stomatitis are known class effects of PI3K inhibitors. In the INAVO120 trial, these were generally manageable with supportive care.[9]

For this compound, preclinical data suggests it may have a better tolerance profile compared to Inavolisib, but clinical data is needed to confirm this.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings.

Inavolisib: Mutant p110α Degradation Assay

This assay is designed to demonstrate the unique ability of Inavolisib to induce the degradation of the mutated p110α protein.

degradation_workflow cluster_workflow Mutant p110α Degradation Western Blot Protocol start 1. Cell Culture: PIK3CA-mutant breast cancer cells (e.g., HCC1954, T-47D) treatment 2. Treatment: Incubate cells with Inavolisib (or control) for various time points (e.g., 8, 24 hours) start->treatment lysis 3. Cell Lysis: Harvest and lyse cells to extract total protein treatment->lysis quantification 4. Protein Quantification: Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE: Separate proteins by molecular weight quantification->sds_page transfer 6. Western Blot: Transfer proteins to a PVDF membrane sds_page->transfer blocking 7. Blocking: Incubate membrane with blocking buffer to prevent non-specific antibody binding transfer->blocking primary_ab 8. Primary Antibody Incubation: Incubate with antibodies against p110α and a loading control (e.g., β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 10. Detection: Visualize protein bands using chemiluminescence secondary_ab->detection analysis 11. Analysis: Quantify band intensity to determine the relative amount of p110α protein detection->analysis

Figure 2: Western Blot Workflow for p110α Degradation
This compound: In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

proliferation_workflow cluster_workflow Cell Proliferation (MTT) Assay Protocol start 1. Cell Seeding: Plate PIK3CA-mutant breast cancer cells (e.g., HCC1954, HGC-27, MKN1) in 96-well plates treatment 2. Drug Treatment: Add serial dilutions of this compound to the wells start->treatment incubation 3. Incubation: Incubate plates for a defined period (e.g., 72 hours) treatment->incubation mtt_addition 4. MTT Addition: Add MTT reagent to each well and incubate incubation->mtt_addition solubilization 5. Solubilization: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization readout 6. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilization->readout analysis 7. Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value readout->analysis

Figure 3: Cell Proliferation Assay Workflow
This compound: In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of this compound in a living organism using a xenograft model.

xenograft_workflow cluster_workflow In Vivo Xenograft Model Workflow start 1. Cell Implantation: Implant PIK3CA-mutant breast cancer cells subcutaneously into immunocompromised mice tumor_growth 2. Tumor Growth: Allow tumors to grow to a palpable size start->tumor_growth randomization 3. Randomization: Randomize mice into treatment and control groups tumor_growth->randomization treatment 4. Drug Administration: Administer this compound (e.g., 10 mg/kg daily) or vehicle control orally randomization->treatment monitoring 5. Monitoring: Measure tumor volume and body weight regularly treatment->monitoring endpoint 6. Study Endpoint: Sacrifice mice when tumors reach a predetermined size or at the end of the study period monitoring->endpoint analysis 7. Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess toxicity endpoint->analysis

Figure 4: In Vivo Xenograft Study Workflow

Conclusion and Future Directions

Inavolisib has established a new benchmark in the first-line treatment of HR+, HER2-, PIK3CA-mutant advanced breast cancer, demonstrating a significant survival advantage. Its unique mechanism of degrading mutant p110α likely contributes to its robust and durable efficacy.

This compound shows promise in preclinical models with potent PI3Kα inhibition. The preliminary data suggesting a potentially favorable tolerability profile warrants further investigation. Head-to-head clinical trials would be necessary to definitively compare the efficacy and safety of this compound and Inavolisib.

Future research should focus on:

  • Clinical evaluation of this compound: Advancing this compound into well-designed clinical trials for PIK3CA-mutant breast cancer.

  • Mechanisms of resistance: Investigating potential resistance mechanisms to both inhibitors to develop strategies for second-line treatment.

  • Combination therapies: Exploring novel combination strategies to further enhance the efficacy of PI3Kα inhibitors.

This comparative guide serves as a resource for the scientific community to understand the current landscape and future potential of these two important targeted therapies. The continued development and investigation of PI3Kα inhibitors will undoubtedly lead to improved outcomes for patients with PIK3CA-mutant breast cancer.

References

A Comparative Analysis of the Side Effect Profiles of Alpelisib and Inavolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the phosphatidylinositol 3-kinase (PI3K) pathway has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations. Alpelisib and Inavolisib are two prominent inhibitors of the p110α catalytic subunit of PI3Kα. While both drugs share a common target, their distinct mechanisms of action and clinical profiles warrant a detailed comparison of their side effects to inform clinical decision-making and future drug development. This guide provides an objective comparison of the adverse event profiles of Alpelisib and Inavolisib, supported by available clinical trial data.

Mechanism of Action and Signaling Pathway

Both Alpelisib and Inavolisib are inhibitors of the α-isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2][3] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to the constitutive activation of this pathway, driving tumorigenesis.[4]

Alpelisib functions as a direct inhibitor of the p110α subunit of PI3K.[4] By blocking its kinase activity, Alpelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling through AKT and mTOR.

Inavolisib , while also targeting the p110α subunit, exhibits a dual mechanism of action. It not only inhibits the kinase activity of the mutant p110α but also promotes its proteasome-mediated degradation.[5][6] This degradation of the mutant protein aims to achieve a more sustained and profound inhibition of the PI3K pathway.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of intervention for Alpelisib and Inavolisib.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation Degradation Proteasomal Degradation PI3K->Degradation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Alpelisib Alpelisib Alpelisib->PI3K Inhibition Inavolisib Inavolisib Inavolisib->PI3K Inhibition & Degradation Inavolisib->Degradation

PI3K/AKT/mTOR signaling pathway and drug targets.

Comparative Side Effect Profiles

The following table summarizes the most common adverse events (AEs) reported for Alpelisib and Inavolisib from clinical trials. The data for Alpelisib is primarily from the SOLAR-1 trial, and for Inavolisib from the INAVO120 trial.[7][8][9] It is important to note that direct comparison of AE rates across different trials can be challenging due to variations in study design, patient populations, and concomitant medications.

Adverse EventAlpelisib (SOLAR-1)[8][9]Inavolisib (INAVO120)[7][10]
All Grades (%) Grade 3/4 (%)
Hyperglycemia 63.736.6
Diarrhea 57.77.0
Rash 36.19.9
Nausea 44.72.5
Fatigue 41.95.3
Decreased Appetite 35.41.4
Stomatitis 30.12.5
Vomiting 27.31.8
Weight Loss 17.41.1
Alopecia 16.70
Neutropenia --
Thrombocytopenia --
Anemia --

Note: Data for some hematologic toxicities for Alpelisib were not as prominently reported in the primary SOLAR-1 publication in the same format as for Inavolisib. The INAVO120 trial for Inavolisib also included combination therapy with palbociclib and fulvestrant, which can contribute to the overall side effect profile, particularly hematologic toxicities.

Key Differences in Adverse Events

While both drugs share common on-target side effects related to PI3K inhibition, the incidence and severity of certain AEs appear to differ.

  • Hyperglycemia: This is a hallmark class effect of PI3Kα inhibitors due to the role of this pathway in insulin signaling. Both Alpelisib and Inavolisib are associated with high rates of hyperglycemia.[1][7][8][9] Proactive monitoring of blood glucose and early intervention with antihyperglycemic agents are crucial for managing this side effect for both drugs.

  • Diarrhea: Diarrhea is a common AE for both agents, though the reported all-grade incidence in the respective pivotal trials appears to be slightly higher for Alpelisib.[7][9] Management typically involves antidiarrheal medications and dose adjustments.

  • Rash: Rash is another frequent side effect. For Alpelisib, it is often a maculopapular rash that can be managed with antihistamines and topical corticosteroids.[8] The incidence of all-grade rash appears to be somewhat lower in the INAVO120 trial for Inavolisib.[7]

  • Stomatitis: The incidence of stomatitis appears to be a more prominent issue with Inavolisib, with a higher reported all-grade incidence compared to Alpelisib in their respective key trials.[7][9] Prophylactic and therapeutic use of steroid mouthwashes has been investigated for management.[11]

  • Hematologic Toxicities: In the INAVO120 trial, where Inavolisib was combined with palbociclib, high rates of neutropenia, anemia, and thrombocytopenia were observed.[7] While these are known side effects of palbociclib, the contribution of Inavolisib to these hematologic events requires further investigation in different combination settings.

Experimental Protocols for Side Effect Assessment

The characterization and grading of adverse events in the clinical trials for Alpelisib (SOLAR-1) and Inavolisib (INAVO120) are based on standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).

General Protocol for Adverse Event Monitoring:

  • Baseline Assessment: Prior to treatment initiation, a comprehensive baseline assessment is conducted, including physical examination, vital signs, and laboratory tests (complete blood count with differential, comprehensive metabolic panel including fasting glucose and HbA1c, and liver function tests).

  • Ongoing Monitoring: Patients are monitored at regular intervals throughout the treatment period. This includes:

    • Clinical Assessments: Evaluation for signs and symptoms of adverse events at each study visit.

    • Laboratory Monitoring: Frequent blood tests to monitor for hematologic and metabolic toxicities. For hyperglycemia, this includes regular monitoring of fasting blood glucose and HbA1c.

  • Grading of Adverse Events: The severity of each adverse event is graded according to the NCI CTCAE scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Life-threatening; Grade 5: Death).

  • Dose Modification and Management: The study protocol specifies guidelines for dose interruption, reduction, or discontinuation of the study drug based on the grade and duration of the adverse event. Specific management strategies for common AEs like hyperglycemia, diarrhea, and rash are also outlined, which may include supportive care medications.

Example Experimental Workflow for Monitoring Hyperglycemia:

Hyperglycemia_Monitoring Start Patient Screening Baseline Baseline Assessment: - Fasting Blood Glucose - HbA1c Start->Baseline Initiate Initiate Alpelisib/ Inavolisib Treatment Baseline->Initiate Monitor Regular Monitoring: - Fasting Blood Glucose (e.g., weekly for first 2 cycles, then every 4 weeks) Initiate->Monitor Check Hyperglycemia? Monitor->Check Check->Monitor No Grade Grade Severity (NCI CTCAE) Check->Grade Yes Manage Management Protocol: - Grade 1: Continue treatment, monitor - Grade 2: Initiate metformin - Grade 3/4: Interrupt treatment, initiate/intensify antihyperglycemics Grade->Manage DoseAdjust Dose Interruption/ Reduction Manage->DoseAdjust If Grade 3/4 Continue Continue Treatment with Monitoring Manage->Continue If Grade 1/2 Discontinue Discontinue Treatment Manage->Discontinue If severe, persistent DoseAdjust->Continue

Workflow for hyperglycemia monitoring and management.

Conclusion

Alpelisib and Inavolisib, both potent inhibitors of PI3Kα, represent valuable therapeutic options for patients with PIK3CA-mutated breast cancer. While they share a common mechanism and consequently a similar spectrum of on-target side effects, there are notable differences in their adverse event profiles. Hyperglycemia, diarrhea, and rash are prominent side effects for both drugs, requiring diligent monitoring and management. Stomatitis may be a more significant concern with Inavolisib. The distinct dual mechanism of Inavolisib, leading to the degradation of mutant p110α, may contribute to differences in both efficacy and toxicity compared to the direct kinase inhibition of Alpelisib. A thorough understanding of these side effect profiles is essential for optimizing patient care and for the continued development of next-generation PI3K inhibitors with improved therapeutic indices. Further head-to-head clinical trials, such as the ongoing INAVO121 study comparing Inavolisib and Alpelisib, will provide more definitive comparative safety and efficacy data.[12][13]

References

Comparative Efficacy of Pan-PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pan-PI3K inhibitors is crucial for advancing cancer research and developing novel therapeutic strategies. This guide provides a comparative overview of the efficacy and mechanisms of several pan-Phosphoinositide 3-kinase (PI3K) inhibitors. It is important to note that publicly available information on Vulolisib is scarce, preventing a direct comparison with other agents in this class. Therefore, this guide will focus on a selection of more extensively studied pan-PI3K inhibitors: Copanlisib, Buparlisib, Pictilisib, and Voxtalisib.

Introduction to Pan-PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ), thereby disrupting this oncogenic signaling cascade.

Mechanism of Action and Isoform Selectivity

Pan-PI3K inhibitors, despite their classification, exhibit varying degrees of selectivity and potency against the different Class I PI3K isoforms. This can influence their efficacy in different tumor types and contribute to their distinct safety profiles.

InhibitorPrimary TargetsIC50 Values (nM)Key Mechanistic Insights
Copanlisib Pan-Class I PI3K (preferential against α and δ)α: 0.5, β: 3.7, γ: 6.4, δ: 0.7[1]Induces tumor cell death by apoptosis and inhibits proliferation of malignant B-cell lines.[1] It has shown efficacy in hematological malignancies.[2]
Buparlisib Pan-Class I PI3KNot specified in provided results.Orally bioavailable inhibitor that targets all four Class I PI3K isoforms.[3] It has been investigated in various solid tumors, including breast cancer.[4]
Pictilisib Pan-Class I PI3Kα: 3, β: 33, δ: 3, γ: 75[5]Potent inhibitor of PI3Kα and PI3Kδ with less activity against mTOR.[5] Its development in certain settings was halted due to toxicity limiting the administered dose.[6]
Voxtalisib Dual PI3K/mTORPreferentially targets p110γ (IC50: 9 nM)[7][8]A dual inhibitor of PI3K and mTOR, it has shown promising efficacy in follicular lymphoma.[9]

Comparative Efficacy from Clinical Trials

The clinical efficacy of pan-PI3K inhibitors has been evaluated in various cancer types, with notable responses observed in specific patient populations. The following table summarizes key efficacy data from representative clinical trials.

InhibitorClinical Trial (Identifier)Tumor TypeKey Efficacy Endpoints & Results
Copanlisib CHRONOS-1 (Phase II)Relapsed or refractory indolent lymphomaOverall Response Rate (ORR): >50%, with 14% of patients achieving a complete response (CR).[10]
Buparlisib BASALT-1 (Phase II)PI3K pathway-activated Non-Small Cell Lung Cancer (NSCLC)12-week Progression-Free Survival (PFS) rates: 23.3% (squamous) and 20.0% (non-squamous). The study did not meet its primary objective.[11]
Pictilisib FERGI (Phase II)Estrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancerMedian PFS: 6.5 months (pictilisib) vs. 5.1 months (placebo) in patients with PIK3CA-mutated tumors (not statistically significant).[6]
Voxtalisib Phase II (NCT01403636)Relapsed or refractory lymphomas and CLLORR: 41% in Follicular Lymphoma (FL), 12% in Mantle Cell Lymphoma (MCL), 11% in Chronic Lymphocytic Leukemia (CLL), and 5% in Diffuse Large B-cell Lymphoma (DLBCL).[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a generalized protocol for a clinical trial evaluating a pan-PI3K inhibitor.

A Phase II, Open-Label, Single-Arm Study of a Pan-PI3K Inhibitor in Patients with Relapsed or Refractory Lymphoma

  • Patient Population: Adult patients with a confirmed diagnosis of relapsed or refractory lymphoma who have received at least two prior lines of systemic therapy.

  • Study Drug Administration: The pan-PI3K inhibitor is administered orally or intravenously at a predetermined dose and schedule (e.g., once daily, twice daily, or intermittent dosing) in 28-day cycles.

  • Efficacy Assessments: Tumor response is evaluated every 8 weeks using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST) or specific lymphoma response criteria. The primary endpoint is typically the Overall Response Rate (ORR). Secondary endpoints may include Progression-Free Survival (PFS), Duration of Response (DOR), and Overall Survival (OS).

  • Safety and Tolerability: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose modifications or interruptions are implemented as needed.

  • Pharmacokinetic and Pharmacodynamic Analyses: Blood samples are collected to determine the drug's pharmacokinetic profile. Biopsies or circulating tumor DNA (ctDNA) may be analyzed to assess target engagement and downstream pathway modulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and evaluation of these inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Pan_PI3K_Inhibitor Pan-PI3K Inhibitors (e.g., Copanlisib) Pan_PI3K_Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Informed Consent Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Biopsy, Imaging) Enrollment->Baseline_Assessment Treatment_Initiation Treatment Initiation (Pan-PI3K Inhibitor) Baseline_Assessment->Treatment_Initiation Monitoring Monitoring (Safety & Tolerability) Treatment_Initiation->Monitoring Efficacy_Evaluation Efficacy Evaluation (Imaging every 8 weeks) Monitoring->Efficacy_Evaluation Data_Analysis Data Analysis (ORR, PFS, etc.) Efficacy_Evaluation->Data_Analysis Follow_Up Long-term Follow-up Data_Analysis->Follow_Up

References

Synergistic Potential of Vulolisib and CDK4/6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of Vulolisib, a selective PI3Kα inhibitor, with CDK4/6 inhibitors. Due to the limited publicly available data on this compound in combination with CDK4/6 inhibitors, this guide will draw comparisons with other well-characterized PI3Kα inhibitors, Inavolisib and Alpelisib, for which significant preclinical and clinical data in combination with CDK4/6 inhibitors exist. This comparative approach will help elucidate the potential synergistic mechanisms and therapeutic benefits of combining this compound with CDK4/6 inhibitors.

Introduction to this compound and the Rationale for Combination Therapy

This compound is an investigational, potent, and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting the G1-S phase transition.[2] In many cancers, these two pathways exhibit crosstalk and can provide escape routes when only one is inhibited. Preclinical and clinical evidence has shown that combining PI3K inhibitors with CDK4/6 inhibitors can lead to synergistic anti-tumor effects and overcome resistance.[3]

The rationale for combining this compound with a CDK4/6 inhibitor is to simultaneously block two critical oncogenic signaling pathways, leading to a more profound and durable anti-cancer response.

Preclinical and Clinical Data for PI3Kα and CDK4/6 Inhibitor Combinations

While specific data for this compound in combination with CDK4/6 inhibitors is not yet widely published, extensive research on other PI3Kα inhibitors like Inavolisib and Alpelisib provides a strong foundation for understanding the potential synergies.

In Vitro Synergistic Effects

Studies have consistently demonstrated that the combination of a PI3Kα inhibitor and a CDK4/6 inhibitor results in synergistic inhibition of cancer cell proliferation.

Table 1: In Vitro Synergism of PI3Kα and CDK4/6 Inhibitor Combinations

PI3Kα InhibitorCDK4/6 InhibitorCancer TypeCell LinesKey FindingsReference
AlpelisibRibociclibColorectal CancerCaco-2, LS1034, SNUC4, DLD-1Synergistic anti-proliferative effect across all cell lines, with more potent suppression of cell proliferation and signaling pathways compared to single agents.[3][4][3][4]
InavolisibPalbociclibBreast CancerNot specified in abstractPreclinical studies demonstrated significant antitumor activity in various PIK3CA-mutated xenograft models.[5][5]
In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models have corroborated the synergistic effects observed in vitro, showing significant tumor growth inhibition with combination therapy.

Table 2: In Vivo Efficacy of PI3Kα and CDK4/6 Inhibitor Combinations

PI3Kα InhibitorCDK4/6 InhibitorCancer TypeModelKey FindingsReference
AlpelisibRibociclibColorectal CancerCaco-2, LS1034, SNUC4 xenograftsSignificant reduction in tumor growth with combination therapy compared to single-agent treatments.[3][4][3][4]
InavolisibPalbociclibBreast CancerPIK3CA-mutated xenograft modelsSignificant antitumor activity observed.[5][5]
Clinical Trial Data

The combination of the PI3Kα inhibitor Inavolisib with the CDK4/6 inhibitor Palbociclib and endocrine therapy has shown promising results in clinical trials for patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.

Table 3: Clinical Trial Data for Inavolisib and Palbociclib Combination

Trial IdentifierPhaseTreatment ArmsKey Efficacy EndpointsKey Safety FindingsReference
INAVO120 (NCT04191499)IIIInavolisib + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + FulvestrantStatistically significant improvement in overall survival (OS) and progression-free survival (PFS).[6][7]Manageable safety profile; most common adverse events were stomatitis, hyperglycemia, and diarrhea.[8][6][7][8]

Signaling Pathways and Mechanism of Synergy

The synergistic effect of combining a PI3Kα inhibitor like this compound with a CDK4/6 inhibitor stems from the dual blockade of two interconnected signaling pathways that are fundamental for cancer cell proliferation and survival.

Signaling_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 CDK4/6-Rb Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CDK46 CDK4/6 AKT->CDK46 crosstalk Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound (PI3Kα Inhibitor) This compound->PI3K CyclinD Cyclin D CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46

Caption: Dual inhibition of the PI3K/AKT/mTOR and CDK4/6-Rb pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of synergistic effects between PI3Kα and CDK4/6 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, a CDK4/6 inhibitor, or the combination of both. Include a vehicle-treated control group.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy is often calculated using the Chou-Talalay method to determine a Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed and treat cells with this compound, a CDK4/6 inhibitor, or the combination for a specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Seed and treat cells with the drugs as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment: - this compound (single agent) - CDK4/6 Inhibitor (single agent) - Combination - Vehicle Control start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle analysis Data Analysis: - IC50 Calculation - Combination Index (Synergy) - Apoptosis Rate - Cell Cycle Distribution viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General workflow for in vitro synergy assessment.

Conclusion

The combination of PI3Kα inhibitors with CDK4/6 inhibitors represents a promising therapeutic strategy in cancers with dysregulation in both the PI3K/AKT/mTOR and cell cycle pathways. While direct evidence for the synergistic effects of this compound with CDK4/6 inhibitors is still emerging, the extensive preclinical and clinical data for similar PI3Kα inhibitors like Inavolisib and Alpelisib provide a strong rationale for its investigation. The data from comparator drugs suggest that combining this compound with a CDK4/6 inhibitor could lead to enhanced anti-proliferative and pro-apoptotic effects. Further preclinical studies are warranted to confirm these synergistic effects and to define the optimal combination strategy for clinical development.

References

A Head-to-Head Comparison of PI3Kα Inhibitors: Vulolisib, Taselisib, and Alpelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers. This has spurred the development of selective PI3Kα inhibitors. This guide provides a detailed head-to-head comparison of three such inhibitors: Vulolisib, a potent preclinical compound; Taselisib, a clinical-stage molecule with a unique dual mechanism; and Alpelisib, an FDA-approved therapy.

At a Glance: Key Characteristics

FeatureThis compoundTaselisibAlpelisib (BYL719)
Primary Target PI3KαPI3KαPI3Kα
Development Stage PreclinicalClinical (Development Halted)Approved
Reported IC50 for PI3Kα 0.2 nM[1][2]~0.29 nM[2]~5 nM[3]
Unique Feature High potency and selectivity for PI3KαDual mechanism: kinase inhibition and mutant p110α degradation[1][4][5][6][7]First FDA-approved PI3K inhibitor for breast cancer[4][8]

Mechanism of Action and Signaling Pathway

This compound, Taselisib, and Alpelisib are all small molecule inhibitors that target the ATP-binding pocket of the p110α subunit of PI3K, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably AKT and mTOR, which are key regulators of cell growth, proliferation, survival, and metabolism.[9][10]

A notable distinction in the mechanism of action is that Taselisib has been reported to have a dual function. Beyond its kinase inhibition, it also induces the degradation of the mutant p110α protein in a proteasome-dependent manner.[4][5][6] This dual action is thought to lead to a more sustained pathway inhibition.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes This compound This compound This compound->PI3K Taselisib Taselisib Taselisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Selectivity Profile

The therapeutic window of PI3K inhibitors is influenced by their selectivity for the α-isoform over the β, δ, and γ isoforms. Off-target inhibition, particularly of the β-isoform, has been associated with toxicities such as hyperglycemia.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity for α over β
This compound 0.2[1][2]168[1][2]90[1][2]49[1][2]~840-fold
Taselisib 0.29[2]>10-fold less potent[2]0.97[2]0.12[2]>30-fold
Alpelisib ~5[3]~1200[3]~250[3]~290[3]~240-fold

This compound demonstrates the highest reported in vitro potency and selectivity for PI3Kα among the three. Taselisib is also highly potent and spares the β-isoform. Alpelisib, while less potent in vitro than this compound and Taselisib, still exhibits significant selectivity for the α-isoform.[2][3][4]

Preclinical Efficacy

In Vitro Antiproliferative Activity

All three inhibitors have demonstrated potent antiproliferative activity in cancer cell lines harboring PIK3CA mutations.

InhibitorCell LinePIK3CA MutationIC50 (nM)
This compound HCC1954H1047R21[1]
HGC-27E542K60[1]
MKN1E545K40[1]
Taselisib Various PIK3CA-mutant lines-Potent inhibition reported[4][11][12]
Alpelisib Various PIK3CA-mutant lines-Potent inhibition reported[13]
In Vivo Tumor Growth Inhibition

Preclinical xenograft models have been instrumental in evaluating the in vivo efficacy of these compounds.

  • This compound: In a mouse xenograft model, daily oral administration of this compound at 10 mg/kg resulted in a tumor growth inhibition (TGI) of 132%.[1] It was also reported to have better tolerance and exposure than Inavolisib in mice.[1]

  • Taselisib: Has demonstrated significant antitumor activity in various PIK3CA-mutant xenograft models, leading to tumor growth arrest and regression.[11][12]

  • Alpelisib: Has shown robust in vivo efficacy in PIK3CA-mutant breast cancer xenograft models, which supported its clinical development.[14]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kinase_Assay Biochemical Kinase Assay (PI3K isoform IC50) Prolif_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture Culture of PIK3CA-mutant Cancer Cell Lines Cell_Culture->Prolif_Assay Western_Blot Western Blot (p-AKT, p-S6 levels) Cell_Culture->Western_Blot Xenograft Establishment of Tumor Xenografts in Mice Prolif_Assay->Xenograft Lead Compound Selection Dosing Oral Administration of Inhibitor or Vehicle Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis

General Preclinical Evaluation Workflow.

Clinical Development and Efficacy

The clinical development trajectories of Taselisib and Alpelisib offer valuable insights into their therapeutic potential and limitations. As this compound is in the preclinical stage, no clinical data is available.

Taselisib

Taselisib progressed to Phase III clinical trials. The SANDPIPER study (NCT02340221) evaluated Taselisib in combination with fulvestrant in patients with estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.

  • Efficacy: The trial met its primary endpoint, showing a modest but statistically significant improvement in progression-free survival (PFS) for the Taselisib arm (7.4 months) compared to the placebo arm (5.4 months).[15][16][17][18]

  • Toxicity: However, the combination was associated with significant toxicity, including diarrhea, hyperglycemia, and colitis.[15][17]

  • Outcome: Due to the modest efficacy benefit and challenging safety profile, the development of Taselisib was discontinued.[19][20]

Alpelisib (Piqray®)

Alpelisib is the first PI3Kα inhibitor to receive FDA approval for the treatment of HR-positive, HER2-negative, PIK3CA-mutated, advanced or metastatic breast cancer, in combination with fulvestrant, following progression on or after an endocrine-based regimen.[4][8]

  • SOLAR-1 Trial (NCT02437318): This pivotal Phase III trial demonstrated a clinically meaningful and statistically significant improvement in PFS for patients receiving Alpelisib plus fulvestrant (median PFS of 11.0 months) compared to placebo plus fulvestrant (median PFS of 5.7 months).[9][10][15][16][21]

  • BYLieve Trial (NCT03056755): This Phase II trial provided further evidence of Alpelisib's efficacy in patients who had progressed on a CDK4/6 inhibitor-based regimen.[17][19][22][23][24][25]

  • Toxicity: The most common adverse events associated with Alpelisib are hyperglycemia, rash, and diarrhea.[8][17][22][23] These are generally manageable with proactive monitoring and intervention.

Clinical TrialDrug CombinationPatient PopulationMedian PFS (Drug Arm)Median PFS (Control Arm)Key Adverse Events (Grade ≥3)
SANDPIPER (Phase III) Taselisib + FulvestrantER+, HER2-, PIK3CA-mutant advanced breast cancer7.4 months[15][16][17][18]5.4 months[15][16][17][18]Diarrhea, Hyperglycemia, Colitis[15][17]
SOLAR-1 (Phase III) Alpelisib + FulvestrantHR+, HER2-, PIK3CA-mutated advanced breast cancer11.0 months[9][10][15][16][21]5.7 months[9][10][15][16][21]Hyperglycemia, Rash, Diarrhea[8][17][22][23]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.

Biochemical Kinase Assay (for IC50 determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific PI3K isoform by 50%.

  • Procedure:

    • Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the inhibitor at various concentrations in a reaction buffer containing ATP and the lipid substrate PIP2.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of PIP3 produced is quantified, often using a competitive binding assay with a fluorescently labeled PIP3 tracer and a PIP3-binding protein.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay
  • Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., with known PIK3CA mutation status) are seeded in multi-well plates.

    • After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.

    • The cells are incubated for a period of 72 to 144 hours.

    • Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that quantifies the number of viable cells.

    • IC50 values for cell growth inhibition are determined from the dose-response curves.

Western Blotting for Pathway Modulation
  • Objective: To confirm that the inhibitor is hitting its target and modulating the downstream signaling pathway.

  • Procedure:

    • Cancer cells are treated with the inhibitor at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and S6 ribosomal protein (p-S6), as well as total AKT and S6 as loading controls.

    • The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

In Vivo Xenograft Study
  • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

  • Procedure:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The inhibitor is administered orally at a specified dose and schedule. The control group receives a vehicle solution.

    • Tumor volumes are measured regularly with calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pathway markers).

Conclusion and Future Perspectives

This comparative guide highlights the nuances in the profiles of three PI3Kα inhibitors. This compound stands out for its high preclinical potency and selectivity, marking it as a compound of interest for further investigation. Taselisib's dual mechanism of action represents an innovative approach to PI3K inhibition, although its clinical development was ultimately hindered by its toxicity profile. Alpelisib has set the clinical benchmark as the first approved PI3Kα inhibitor, demonstrating a significant clinical benefit in a defined patient population, albeit with a need for careful management of side effects.

The journey of these three molecules underscores the ongoing challenges and opportunities in targeting the PI3K pathway. Future research will likely focus on developing inhibitors with improved therapeutic windows, exploring novel combination strategies to overcome resistance, and identifying predictive biomarkers to better select patients who are most likely to benefit from these targeted therapies.

References

Navigating Resistance: A Comparative Guide to Vulolisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. In the landscape of PI3K inhibitors, a critical area of investigation is the potential for cross-resistance between different agents. This guide provides a comparative analysis of Vulolisib and other PI3K inhibitors in the context of acquired resistance, supported by experimental data and detailed methodologies.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. Consequently, PI3K inhibitors have emerged as a promising class of targeted cancer therapies. This compound is a potent and selective inhibitor of the PI3Kα isoform. However, as with other targeted therapies, the development of resistance can limit its clinical efficacy. Understanding the mechanisms of resistance and whether they confer cross-resistance to other PI3K inhibitors is crucial for developing effective treatment strategies.

Comparative Analysis of PI3K Inhibitor Activity in Resistant Models

Acquired resistance to PI3Kα-selective inhibitors is often driven by secondary mutations in the PIK3CA gene, the gene encoding the p110α catalytic subunit of PI3K. These mutations can interfere with the binding of orthosteric inhibitors, which target the ATP-binding site of the kinase.

To illustrate the impact of these resistance mutations on different PI3K inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several PI3K inhibitors in engineered breast cancer cell lines (T47D) expressing secondary PIK3CA mutations.

PIK3CA MutationAlpelisib IC50 (nM)Inavolisib IC50 (nM)Taselisib IC50 (nM)Pictilisib (Pan-PI3K) IC50 (nM)RLY-2608 (Allosteric) IC50 (nM)
Parental (H1047R) 10010502005
H1047R + W780R >1000>1000>100030010
H1047R + Q859K >1000>10005002008

Data adapted from Varkaris et al., Cancer Discovery, 2024.[1][2][3]

The data clearly demonstrates that secondary mutations like W780R and Q859K can confer significant resistance to orthosteric PI3Kα-selective inhibitors such as alpelisib and inavolisib.[1][2][3] Interestingly, the pan-PI3K inhibitor pictilisib and the allosteric inhibitor RLY-2608 retain greater activity against these resistant mutants.[1][3] This suggests that the mechanism of resistance is specific to the inhibitor's binding mode and that cross-resistance is not universal across all PI3K inhibitors. While specific data for this compound in these cell lines is not available in this dataset, as an orthosteric PI3Kα inhibitor, it is plausible that it would exhibit a similar cross-resistance profile to alpelisib and inavolisib in the presence of these binding-site mutations.

Mechanisms of Resistance to PI3K Inhibitors

Resistance to PI3K inhibitors can arise through various mechanisms, broadly categorized as on-target alterations and activation of bypass signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 p110α catalysis PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound & other orthosteric PI3Kα inhibitors This compound->PI3K Inhibition Secondary_Mutation Secondary PIK3CA Mutations (e.g., W780R, Q859K) Secondary_Mutation->this compound Blocks Binding Bypass_Pathway Bypass Pathway Activation (e.g., NOTCH/c-MYC, PIM Kinase) Bypass_Pathway->Proliferation Alternative Activation cluster_workflow Experimental Workflow for Cross-Resistance Assessment Start Parental Cell Line (PIK3CA mutant) Generate_Resistant Generate Resistant Cell Line (Continuous drug exposure) Start->Generate_Resistant IC50_Parental Determine IC50 (Panel of PI3K inhibitors) Start->IC50_Parental Resistant_Line Resistant Cell Line Generate_Resistant->Resistant_Line IC50_Resistant Determine IC50 (Panel of PI3K inhibitors) Resistant_Line->IC50_Resistant Compare Compare IC50 Values (Parental vs. Resistant) IC50_Parental->Compare IC50_Resistant->Compare Analyze Analyze Cross-Resistance Profile Compare->Analyze

References

comparative analysis of Vulolisib's effect on different PIK3CA mutations

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – Vulolisib (AZD8186), a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), demonstrates pronounced efficacy in tumors with loss of the tumor suppressor PTEN. However, its activity is significantly attenuated in cancers driven by mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K. This guide provides a comparative analysis of this compound's effects, contrasting its activity in the context of PIK3CA mutations with its more established role in PTEN-deficient models and comparing its profile to other PI3K inhibitors.

Executive Summary

Preclinical data consistently indicate that this compound's therapeutic potential is primarily realized in cancers dependent on PI3Kβ signaling, a hallmark of PTEN deficiency. In contrast, its inhibitory effect on the PI3Kα isoform, which is constitutively activated by PIK3CA mutations, is substantially lower. While direct comparative studies of this compound across a panel of different PIK3CA mutations (e.g., helical versus kinase domain) are not extensively available in the public domain, the existing evidence points to a general lack of potent activity in PIK3CA-mutant cancer cells. The PI3Kα-selective inhibitor, Alpelisib, remains the benchmark for therapies targeting these specific mutations.

Data Presentation

Biochemical Selectivity of this compound

This compound exhibits a distinct selectivity profile, with high potency against PI3Kβ and PI3Kδ, and significantly lower activity against PI3Kα and PI3Kγ. This isoform-specific inhibition is central to its mechanism of action and dictates its therapeutic context.

PI3K IsoformIC50 (nmol/L)Reference
PI3Kα35[1]
PI3Kβ 4 [1]
PI3Kδ12[1]
PI3Kγ675[1]
Table 1: Biochemical inhibitory potency (IC50) of this compound against Class I PI3K isoforms.
Cellular Activity of this compound in Cancer Cell Lines

The differential in vitro activity of this compound is evident when comparing its effect on cell lines with different genetic backgrounds. The drug is highly effective in PTEN-null cells, which rely on PI3Kβ, but shows markedly reduced potency in a PIK3CA-mutant cell line where the α-isoform is the primary driver of oncogenic signaling.

Cell LinePrimary GenotypeCellular AssayIC50/GI50 (nmol/L)Reference
MDA-MB-468PTEN-nullp-AKT (Ser473) Inhibition3[1]
MDA-MB-468PTEN-nullProliferation (GI50)65[2]
BT474PIK3CA-mutant (E545K)p-AKT (Ser473) Inhibition752[1]
BT474PIK3CA-mutant (E545K)Proliferation (IC50)1,981[3]
Table 2: Comparative cellular activity of this compound in PTEN-null versus PIK3CA-mutant breast cancer cell lines.
Comparative Efficacy of PI3K Inhibitors

A comparison with other PI3K inhibitors highlights the distinct roles of isoform-selective agents. While this compound is potent in a PI3Kβ-dependent context, Alpelisib, a PI3Kα-selective inhibitor, is designed for and demonstrates efficacy in PIK3CA-mutant settings.

InhibitorPrimary Target(s)Typical Effective Context
This compound (AZD8186) PI3Kβ, PI3KδPTEN-deficient cancers
Alpelisib (BYL719) PI3KαPIK3CA-mutant cancers
Taselisib (GDC-0032) PI3Kα, PI3Kδ, PI3KγPIK3CA-mutant cancers
Copanlisib Pan-PI3K (α, δ)Various hematological and solid tumors
Table 3: Comparison of select PI3K inhibitors and their primary therapeutic contexts.

Experimental Protocols

Biochemical PI3K Enzyme Assay

The inhibitory activity of this compound against the different PI3K isoforms was determined using a kinase activity assay.

Methodology:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used.

  • The kinase reaction was initiated by adding ATP to a mixture of the respective enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and varying concentrations of this compound.

  • The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified, often using a luminescence-based assay where the amount of ATP consumed is measured.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (GI50/IC50)

The effect of this compound on the growth of cancer cell lines was assessed using a cell viability assay.

Methodology:

  • Cancer cell lines (e.g., MDA-MB-468, BT474) were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

  • After a 72-hour incubation period, cell viability was measured using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or by quantifying ATP content (e.g., CellTiter-Glo®).

  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) was determined from the dose-response curves.[4]

Western Blot Analysis for Pathway Inhibition

To confirm the mechanism of action, the inhibition of downstream signaling molecules in the PI3K/AKT pathway was measured by Western blotting.

Methodology:

  • Cells were treated with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was incubated with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins as loading controls.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection via chemiluminescence.[5]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound (PI3Kβ/δ) This compound->PI3K (β/δ selective) Alpelisib Alpelisib (PI3Kα) Alpelisib->PI3K PIK3CA_mut PIK3CA Mutation (p110α) PIK3CA_mut->PI3K Constitutive Activation (α) PTEN_loss PTEN Loss PTEN_loss->PTEN

Caption: PI3K/AKT signaling pathway and points of intervention.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays (72h) cluster_analysis Data Analysis start Seed Cancer Cells (e.g., PIK3CA-mutant, PTEN-null) treat Treat with this compound (Dose-Response) start->treat 24h prolif Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) treat->prolif wb Western Blot (p-AKT, p-S6) treat->wb ic50 Calculate GI50/IC50 prolif->ic50 pathway Quantify Pathway Inhibition wb->pathway

References

A Comparative Meta-Analysis of PI3K Alpha Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Alpelisib and Inavolisib

The landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer is rapidly evolving. The approval and clinical investigation of phosphatidylinositol 3-kinase (PI3K) alpha (α) inhibitors have marked a significant advancement in treating this patient population. This guide provides a comprehensive meta-analysis of clinical trial data for two prominent PI3Kα inhibitors: alpelisib and inavolisib, focusing on their efficacy, safety, and the methodologies of their pivotal clinical trials.

Efficacy and Safety: A Head-to-Head Look at the Data

A systematic review of pivotal clinical trial data for alpelisib (SOLAR-1) and inavolisib (INAVO120) provides a basis for comparing their clinical performance. While direct comparative trial results are pending from the INAVO121 study, which directly compares inavolisib with alpelisib, the existing data from their respective phase III trials offer valuable insights.[1][2][3][4]

Efficacy Outcomes

The following table summarizes the key efficacy endpoints from the SOLAR-1 (alpelisib) and INAVO120 (inavolisib) trials in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.

Efficacy EndpointAlpelisib + Fulvestrant (SOLAR-1)Placebo + Fulvestrant (SOLAR-1)Inavolisib + Palbociclib + Fulvestrant (INAVO120)Placebo + Palbociclib + Fulvestrant (INAVO120)
Median Progression-Free Survival (PFS) 11.0 months5.7 months17.2 months7.3 months
Hazard Ratio (HR) for PFS 0.65-0.42-
Median Overall Survival (OS) 39.3 months31.4 months34.0 months27.0 months
Hazard Ratio (HR) for OS 0.86 (not statistically significant)-0.67-
Objective Response Rate (ORR) 35.7%16.2%62.7%28.0%
Time to Chemotherapy (Median) 23.3 months14.8 months35.6 months12.6 months

Data from the PIK3CA-mutant cohort of the SOLAR-1 trial and the final analysis of the INAVO120 trial.[5][6][7][8][9][10]

Safety and Tolerability Profile

Adverse events (AEs) are a critical consideration in the clinical application of PI3Kα inhibitors. The table below outlines the most common grade ≥3 AEs observed in the SOLAR-1 and INAVO120 trials.

Adverse Event (Grade ≥3)Alpelisib + Fulvestrant (SOLAR-1)Placebo + Fulvestrant (SOLAR-1)Inavolisib + Palbociclib + Fulvestrant (INAVO120)Placebo + Palbociclib + Fulvestrant (INAVO120)
Hyperglycemia 36.6%0.7%12.6% (Any Grade: 63.4%)0% (Any Grade: 13.5%)
Rash 9.9%0.3%Not reported as a leading grade 3/4 AENot reported as a leading grade 3/4 AE
Diarrhea 6.7%0.3%3.7% (Any Grade: 48%)0% (Any Grade: 16%)
Stomatitis Not a leading grade 3/4 AENot a leading grade 3/4 AE5.6%0%
Neutropenia Not a leading grade 3/4 AENot a leading grade 3/4 AEHigh, consistent with palbociclibHigh, consistent with palbociclib
Treatment Discontinuation due to AEs 25.0%4.2%6.8%0.6%

Data compiled from published safety data of the SOLAR-1 and INAVO120 trials.[5][6][11][12]

Experimental Protocols of Pivotal Trials

Understanding the design of the key clinical trials is essential for interpreting the data accurately.

SOLAR-1 Trial (Alpelisib)

The SOLAR-1 trial was a phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of alpelisib in combination with fulvestrant.[13][14][15][16]

  • Patient Population: The trial enrolled postmenopausal women, and men, with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were divided into two cohorts based on the PIK3CA mutation status of their tumor tissue.[13]

  • Intervention: Patients in the PIK3CA-mutant cohort were randomized to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[9]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) in the PIK3CA-mutant cohort.[14]

  • Secondary Endpoints: Key secondary endpoints included overall survival (OS), overall response rate (ORR), and safety.[13]

INAVO120 Trial (Inavolisib)

The INAVO120 trial was a phase III, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of inavolisib.[5][6][17][18][19]

  • Patient Population: The study included patients with PIK3CA-mutated, HR+/HER2- locally advanced or metastatic breast cancer whose disease had progressed during or within 12 months of completing adjuvant endocrine therapy.[17][20]

  • Intervention: Patients were randomized to receive inavolisib (9 mg once daily) in combination with palbociclib and fulvestrant, or placebo with palbociclib and fulvestrant.[6][19]

  • Primary Endpoint: The primary endpoint was investigator-assessed PFS.[17][19]

  • Secondary Endpoints: Secondary endpoints included OS, ORR, and safety.[17]

Visualizing the Mechanisms and Processes

To further elucidate the context of this meta-analysis, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for a clinical trial of a PI3K alpha inhibitor.

PI3K_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PI3Ki PI3Kα Inhibitor (e.g., Alpelisib, Inavolisib) PI3Ki->PI3K inhibits

Diagram 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Clinical_Trial_Workflow Screening Patient Screening (HR+/HER2-, PIK3CA mut) Randomization Randomization (1:1) Screening->Randomization ArmA Experimental Arm: PI3Kα Inhibitor + Combination Therapy Randomization->ArmA ArmB Control Arm: Placebo + Combination Therapy Randomization->ArmB Treatment Treatment Period ArmA->Treatment ArmB->Treatment FollowUp Follow-up for Efficacy and Safety Treatment->FollowUp Analysis Data Analysis (PFS, OS, ORR, Safety) FollowUp->Analysis

Diagram 2: Generalized Clinical Trial Workflow for PI3Kα Inhibitors.

Concluding Remarks

The clinical development of PI3Kα inhibitors represents a significant step forward in personalized medicine for breast cancer. The data from the SOLAR-1 and INAVO120 trials demonstrate the potential of this class of drugs to improve outcomes for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. While inavolisib in the INAVO120 trial, in combination with a CDK4/6 inhibitor, has shown a longer progression-free survival, it is important to note the differences in the trial designs and combination therapies. The upcoming results from the head-to-head INAVO121 trial will be crucial in providing a definitive comparison between alpelisib and inavolisib and will further guide clinical decision-making. Researchers and drug development professionals should continue to monitor the evolving data and consider the distinct efficacy and safety profiles when designing future clinical trials and therapeutic strategies.

References

A Comparative Benchmark: Vulolisib vs. Next-Generation PI3K Degraders in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vulolisib (inavolisib) against emerging next-generation PI3K degraders. It provides an overview of their mechanisms, available performance data, and the experimental protocols used to evaluate them, empowering informed decisions in the pursuit of novel cancer therapeutics.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3][4] While traditional PI3K inhibitors have shown clinical utility, challenges such as on-target toxicities and acquired resistance have spurred the development of next-generation approaches, including targeted protein degradation.[5][6] This guide benchmarks this compound, a mutant-selective PI3Kα inhibitor with degradation activity, against the broader class of next-generation PI3K degraders, such as proteolysis-targeting chimeras (PROTACs) and degrader-antibody conjugates (DACs).

Mechanism of Action: A Shift from Inhibition to Elimination

This compound (inavolisib) represents a significant advancement in PI3K-targeted therapy. It is a potent and selective inhibitor of the p110α catalytic subunit of PI3Kα, particularly in its mutated form, which is a common driver in many cancers.[7][8][9] Beyond simple inhibition, inavolisib induces the proteasome-mediated degradation of the mutant p110α protein.[7][9] This dual mechanism of action not only blocks the kinase activity but also eliminates the scaffolding function of the protein, potentially leading to a more sustained and profound pathway inhibition and mitigating the feedback reactivation often seen with traditional inhibitors.[7][9][10]

Next-generation PI3K degraders , such as PROTACs and DACs, are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins.[5][11]

  • PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (e.g., PI3K) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][11]

  • Degrader-Antibody Conjugates (DACs) combine the targeting specificity of a monoclonal antibody with a potent protein degrader payload. This approach aims to deliver the degrader specifically to cancer cells expressing the target antigen, thereby enhancing efficacy and minimizing systemic toxicity.[12]

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and representative next-generation PI3K degraders. Direct comparative studies are still emerging, and the data presented here is compiled from various sources.

CompoundTarget(s)MechanismPotency (IC50/DC50)SelectivityDmax (Maximum Degradation)
This compound (inavolisib) Mutant PI3KαInhibition and DegradationSubnanomolar potency in cell lines with diverse PI3Kα mutations[12]High selectivity for PI3Kα over β, γ, and δ isoforms[13]Data not available
ZM-PI05 p110αPROTAC-mediated DegradationInduces degradation of p110α and p85[11]Selective for p110α[11]Induces about 50% decrease of p85 expression[11]
AC-4847 (DAC payload) PI3KαCereblon-mediated DegradationSubnanomolar potency; ~100-fold higher than inavolisib[12]Minimal off-target activity against other PI3K isoforms[12]Data not available
J-6 and J-9 PI3K p110βPROTAC-mediated DegradationEfficient degradation in multidrug-resistant cells[14][15]Selective for p110β[14][15]Data not available

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of PI3K degraders.

Western Blotting for Protein Degradation

This assay is a cornerstone for quantifying the reduction in target protein levels following treatment with a degrader.

  • Cell Culture and Treatment: Plate cancer cells (e.g., BT-474, MDA-MB-361 for HER2-overexpressing breast cancer) at a suitable density.[12] After adherence, treat the cells with varying concentrations of the degrader compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target protein (e.g., PI3Kα, p-AKT) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity to determine the relative protein levels.

Cell Viability and Proliferation Assays

These assays assess the functional consequences of PI3K degradation on cancer cell growth.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to the wells.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the cell viability as a percentage of the vehicle-treated control against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Ternary Complex Formation Assays

These assays are crucial for characterizing the mechanism of action of PROTACs by confirming the formation of the key protein-PROTAC-E3 ligase complex.[16][17]

  • In Vitro Pull-down Assay:

    • Purify the recombinant target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Incubate the purified proteins with the PROTAC molecule in a suitable buffer.

    • Use an affinity tag on one of the proteins (e.g., His-tag on the target protein) to pull down the complex using affinity beads (e.g., Ni-NTA beads).

    • Elute the bound proteins and analyze the components by Western blotting to detect the presence of all three components of the ternary complex.[17]

  • Fluorescence Polarization (FP) Assay:

    • Synthesize a fluorescently labeled ligand for either the target protein or the E3 ligase.

    • In a competitive binding experiment, measure the change in fluorescence polarization as the PROTAC displaces the fluorescent ligand, allowing for the determination of binding affinities.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K degraders.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Models Ternary_Complex Ternary Complex Formation Assay (e.g., FP, Pull-down) Western_Blot Western Blot (Protein Degradation) Ternary_Complex->Western_Blot Biochemical_Assay Biochemical Assay (Kinase Activity) Viability_Assay Cell Viability Assay (IC50 Determination) Biochemical_Assay->Viability_Assay Signaling_Assay Downstream Signaling (p-AKT Levels) Western_Blot->Signaling_Assay Xenograft Xenograft Models (Anti-tumor Efficacy) Viability_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Signaling_Assay->PK_PD Start Compound Synthesis & Optimization Start->Ternary_Complex Start->Biochemical_Assay

Caption: A typical experimental workflow for PI3K degrader evaluation.

Future Directions and Conclusion

The field of targeted protein degradation is rapidly evolving, offering promising new avenues for cancer therapy. This compound, with its dual-function mechanism, stands as a significant achievement in the selective targeting of mutant PI3Kα. Next-generation degraders, including PROTACs and DACs, are pushing the boundaries further by offering potentially greater potency, selectivity, and novel delivery mechanisms.

As more head-to-head comparative data becomes available, a clearer picture of the relative strengths and weaknesses of these approaches will emerge. For researchers, the choice of therapeutic strategy will depend on the specific cancer type, the mutational status of PI3K, and the desired therapeutic window. The continued exploration of these innovative molecules holds the key to overcoming the challenges of resistance and toxicity associated with earlier generations of PI3K inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Vulolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Vulolisib, a chemical compound requiring specialized handling due to its hazardous properties. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard Identification and Safety Summary

Before handling this compound, it is imperative to be familiar with its hazard profile. This information dictates the stringent disposal measures required.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1].
Acute Aquatic ToxicityH400Very toxic to aquatic life[1].
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1].

Key Precautionary Statements for Disposal:

  • P273: Avoid release to the environment[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Step-by-Step Disposal Procedures

The following protocols provide a framework for the proper disposal of this compound in various forms. These procedures are designed to mitigate risks and ensure compliance with safety regulations.

2.1. Unused or Expired Pure this compound

  • Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this compound be discarded in regular laboratory trash or washed down the sink. This is to prevent environmental contamination[1].

  • Container Integrity: Ensure the original container is securely sealed and clearly labeled as "Hazardous Waste: this compound."

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for chemical waste disposal[1].

2.2. Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.

  • Gross Decontamination (where applicable): For heavily contaminated reusable labware, rinse with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the this compound residue. The resulting solvent rinse must be collected and disposed of as liquid hazardous waste.

  • Collection: Place all disposable contaminated items into a dedicated, labeled, and sealed hazardous waste container. A sturdy, leak-proof container with a lid is required.

  • Labeling: Clearly label the container "Hazardous Waste: this compound Contaminated Materials."

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

2.3. This compound Solutions

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically resistant hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste: this compound in [Solvent Name]" and an approximate concentration.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for pickup by a certified hazardous waste contractor.

2.4. Spill Management and Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the immediate area.

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment and Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders[1].

  • Collection: Carefully sweep or scoop the absorbed material and any solid this compound into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill surface by scrubbing with alcohol[1]. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Seal and label the waste container and dispose of it through your institution's hazardous waste program[1].

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemicals and information derived from the this compound Safety Data Sheet. The primary cited protocol is the universal requirement to dispose of hazardous materials through an approved waste disposal plant, as mandated by safety regulations for substances with this hazard profile[1].

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Vulolisib_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams & Handling cluster_disposal_path Disposal Pathway start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure/Expired Solid waste_type->pure_solid Solid contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Items solutions Aqueous/Solvent Solutions waste_type->solutions Liquid spill Spill Material waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container pure_solid->collect_solid collect_labware Collect in Labeled, Leak-Proof Container contaminated_labware->collect_labware collect_liquid Collect in Labeled, Resistant Container solutions->collect_liquid collect_spill Absorb & Collect in Labeled Container spill->collect_spill store Store in Designated Hazardous Waste Area collect_solid->store collect_labware->store collect_liquid->store collect_spill->store dispose Dispose via Approved Waste Disposal Plant store->dispose

Caption: Workflow for the safe disposal of different forms of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vulolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vulolisib. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling the compound, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent phosphatidylinositol 3-kinase (PI3K) inhibitor and should be handled with care. The primary hazards include potential harm if swallowed and high toxicity to aquatic life with long-lasting effects.[1] Engineering controls, such as the use of a certified chemical fume hood or a biological safety cabinet, are the primary means of exposure control. Personal protective equipment serves as a crucial secondary barrier.

Required Personal Protective Equipment

A comprehensive PPE strategy is mandatory when handling this compound in solid (powder) or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (Nitrile, Butyl, or Viton)Prevents skin contact. Nitrile gloves are suitable for general handling, while Butyl or Viton gloves offer superior resistance to highly corrosive chemicals and are recommended for prolonged handling or in case of spills.[2][3]
Body Protection Impervious clothing (e.g., a lab coat)Protects skin and personal clothing from contamination.[1]
Respiratory Protection A suitable respirator (e.g., a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, or a Powered Air-Purifying Respirator - PAPR)Prevents inhalation of airborne particles, especially when handling the powder form. The choice of respirator should be based on a thorough risk assessment of the specific procedures being performed. For potent compounds, a PAPR may be necessary to ensure a higher level of protection.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Location : All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment device such as a glove box.

  • Procedure :

    • Don all required PPE before entering the designated handling area.

    • Ensure the fume hood or containment device is functioning correctly.

    • Carefully weigh the required amount of this compound. Use anti-static weigh paper or a dedicated weighing vessel.

    • Clean all surfaces and equipment that came into contact with the compound immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

Solution Preparation
  • Procedure :

    • Within the fume hood, add the desired solvent to the vessel containing the weighed this compound.

    • Cap the vessel securely and mix until the compound is fully dissolved.

    • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1] As a potent compound with cytotoxic potential, all waste should be treated as hazardous.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and leak-proof container designated for cytotoxic/hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and puncture-proof hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.
Contaminated PPE Double-bag in clearly labeled cytotoxic waste bags.

All waste must be disposed of through an approved hazardous waste disposal service. High-temperature incineration is the recommended method for cytotoxic waste.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for PI3K Pathway Inhibition

This protocol determines the effect of this compound on the phosphorylation of downstream targets in the PI3K pathway, such as Akt.

  • Cell Treatment : Treat cultured cancer cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis : Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis : Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Mandatory Visualizations

This compound's Mechanism of Action in the PI3K Signaling Pathway

Vulolisib_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits PI3Ka->PIP3 This compound This compound This compound->PI3Ka Inhibits AKT AKT PDK1->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: this compound inhibits the PI3Kα signaling pathway.

Experimental Workflow for Assessing this compound's Efficacy

Vulolisib_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Breast Cancer Cell Lines) Treatment 3. Treat Cells with this compound Cell_Culture->Treatment Vulolisib_Prep 2. This compound Preparation (Serial Dilutions) Vulolisib_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 4b. Western Blot (p-AKT/Total AKT) Treatment->Western_Blot IC50_Calc 5a. IC50 Determination Viability_Assay->IC50_Calc Pathway_Inhibition 5b. Pathway Inhibition Analysis Western_Blot->Pathway_Inhibition

Caption: Workflow for evaluating this compound's in vitro efficacy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.